3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Beschreibung
Eigenschaften
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFWPURYSWKIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371006 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67387-76-2 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67387-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Aldehyde in Modern Synthesis
An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This compound, identified by the CAS number 67387-76-2 , is a pivotal aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2][3][4][5] Its unique molecular architecture, featuring a benzaldehyde core functionalized with adjacent methoxy and cyclopentyloxy groups, makes it an exceptionally valuable intermediate. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, particularly its role as a foundational building block for advanced pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating novel, high-efficacy molecules.
Part 1: Physicochemical and Structural Characteristics
The compound's physical and chemical properties are fundamental to its handling, reactivity, and application in synthetic chemistry. It typically presents as a yellowish liquid, a characteristic that dictates its storage and handling procedures.[1][4]
Chemical Structure
The structure combines a stable aromatic ring with reactive aldehyde functionality and ether linkages, providing multiple sites for chemical modification.
Caption: Chemical structure of this compound.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 67387-76-2 | [1][2][3][4][6] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3][4] |
| Molecular Weight | 220.26 - 220.27 g/mol | [1][2][4] |
| Appearance | Yellowish liquid | [1][4] |
| Boiling Point | 150-157 °C at 5 mmHg | [1][4] |
| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [3] |
| Density | ~1.136 g/cm³ | [3] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-(Cyclopentyloxy)-4-formylanisole | [3] |
Part 2: Optimized Synthesis Protocol
The most established route for synthesizing this compound is via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][8] This method is robust, scalable, and provides high yields of the desired product.
Reaction Principle
The synthesis involves the O-alkylation of the phenolic hydroxyl group of isovanillin. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cyclopentyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Potassium iodide is often added as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) in absolute ethanol.
-
Base and Catalyst Addition: To this solution, add potassium hydroxide (2.0 eq) and a catalytic amount of potassium iodide (0.03 eq).[6] Stir the mixture until the solids are largely dissolved. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Using a molar excess ensures complete deprotonation.
-
Alkylation: Add cyclopentyl bromide (2.0 eq) to the reaction mixture.[6] The excess alkylating agent helps to drive the reaction to completion.
-
Reflux: Heat the mixture to reflux and maintain this temperature for approximately 48 hours.[6] The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate. Perform a series of aqueous washes: first with water, then with dilute hydrochloric acid (to neutralize any remaining base), followed by saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[6]
-
Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate in vacuo to yield the crude product as an amber syrup.[6] For analytically pure material, purify the crude oil via column chromatography on silica gel, using an eluent such as 20% ethyl ether in hexane.[6]
Synthesis Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound , 98% , 67387-76-2 - CookeChem [cookechem.com]
- 6. prepchem.com [prepchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
3-(Cyclopentyloxy)-4-methoxybenzaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structural framework, featuring a benzaldehyde core modified with methoxy and cyclopentyloxy groups, renders it a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2][3] Notably, it is a key precursor in the synthesis of Rolipram and other selective phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their therapeutic potential in treating neurological disorders, asthma, and inflammatory conditions.[3][4][5]
This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the causality behind experimental choices and providing self-validating protocols grounded in established laboratory principles. By synthesizing data from suppliers, safety data sheets, and established experimental techniques, this guide serves as an authoritative resource for handling, characterizing, and utilizing this important chemical intermediate.
Compound Profile and Core Physical Data
A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for this compound are summarized below, reflecting typical values reported in commercial and technical literature.
| Property | Value | Source(s) |
| CAS Number | 67387-76-2 | [1][6][7][8] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][6][8] |
| Molecular Weight | 220.27 g/mol | [1][8] |
| Appearance | Yellowish, viscous liquid | [1][9] |
| Boiling Point | 150-157 °C at 5 mmHg | [1][10] |
| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [6][7] |
| Purity (Typical) | ≥ 97% (by HPLC) | [1][10] |
| Storage Conditions | 0-8 °C, under an inert atmosphere (e.g., Nitrogen) | [1][7] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation | [9] |
Note on Physical State: While most suppliers classify the compound as a liquid at room temperature[1][9], some sources report a melting point after recrystallization[6][7]. This suggests it may be a low-melting solid or exist in a supercooled liquid state. Researchers should be prepared for either physical form upon receipt.
Methodologies for Physical Property Determination
The trustworthiness of physical data hinges on the reliability of the methods used for their measurement. The following sections provide detailed, step-by-step protocols for the experimental determination of the key properties of this compound.
Melting Point Determination (Capillary Method)
Expertise & Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. The capillary method is a standard, microscale technique that provides high accuracy with minimal sample consumption.[11][12] Given that some data suggests this compound can be solidified, this protocol is essential for purity verification post-synthesis or for incoming quality control.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will act as an impurity.[11]
-
If the sample is a solid, place a small amount on a clean, dry watch glass and crush it into a fine powder.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[13]
-
-
Apparatus Setup (Mel-Temp or similar):
-
Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., start at 85°C).[11]
-
Insert the packed capillary tube into the sample holder.
-
-
Measurement:
-
Begin heating at a rapid rate until the temperature is ~15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of solid melts completely.
-
The melting point is reported as the range T₁ - T₂.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Boiling Point Determination (Microscale Method)
Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key physical constant for liquids. For research-scale quantities, a microscale method using a Thiele tube is advantageous as it requires less than 0.5 mL of sample.[14] This is particularly relevant for this compound, which is often handled in small amounts in a laboratory setting.
Experimental Protocol:
-
Apparatus Assembly:
-
Add a few milliliters of the liquid sample to a small test tube (e.g., a 75x10 mm tube).
-
Take a capillary tube and seal one end using a Bunsen burner flame.
-
Place the sealed capillary tube into the test tube with the open end down.[15]
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[14]
-
-
Heating:
-
Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.
-
Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heating via convection currents.[15]
-
-
Measurement:
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid has exceeded its boiling point.[14][16]
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
Workflow Diagram: Boiling Point Determination
Caption: Step-by-step process for microscale boiling point determination.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Commercial suppliers specify the purity of this compound using HPLC, which is the gold standard for analyzing the purity of non-volatile organic compounds.[1][10] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Aromatic aldehydes are readily detectable by UV-Vis detectors.[17][18] This protocol provides a general framework for verifying the purity reported by suppliers.
Experimental Protocol:
-
Sample and Mobile Phase Preparation:
-
Accurately prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare the mobile phase. For a reversed-phase C18 column, a common starting point is a mixture of acetonitrile and water or methanol and water.[18] Filter and degas the mobile phase to prevent bubbles in the system.
-
-
Instrument Setup:
-
Install a suitable column, typically a reversed-phase C18 column.
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm for aromatic compounds).
-
Set the column oven temperature (e.g., 30°C) for reproducible retention times.[18]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10-20 µL) of the sample solution.
-
Run the analysis and record the chromatogram.
-
-
Data Interpretation:
-
The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow Diagram: HPLC Purity Analysis
Caption: General workflow for purity determination by HPLC.
Conclusion
This compound is a chemical intermediate of pronounced value in pharmaceutical research. A thorough understanding of its physical properties—appearance, boiling point, melting behavior, and purity—is not merely academic but essential for its effective and safe application. The protocols and data presented in this guide provide researchers with a robust framework for the characterization and quality assessment of this compound. By adhering to standardized, well-reasoned experimental procedures, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in the complex path of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. echemi.com [echemi.com]
- 7. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.nl [fishersci.nl]
- 10. chemimpex.com [chemimpex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. cdn.juniata.edu [cdn.juniata.edu]
- 17. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. auroraprosci.com [auroraprosci.com]
A Comprehensive Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a pivotal intermediate in modern organic synthesis, particularly valued in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a benzaldehyde core modified with methoxy and cyclopentyloxy groups, provides a versatile scaffold for the synthesis of complex therapeutic agents. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, key downstream reactions, and its significant role as a precursor to potent enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical technical information to facilitate its effective application in the laboratory.
Core Molecular and Physical Properties
This compound is a disubstituted aromatic aldehyde. The presence of the bulky, non-polar cyclopentyloxy group and the electron-donating methoxy group significantly influences its reactivity and physical characteristics. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations.
Its fundamental properties are summarized below. It is often described as a yellowish liquid, yet also possesses a defined melting point, suggesting it is a low-melting solid that may exist as a supercooled liquid or an oil at ambient temperatures.[1][2][3]
| Property | Value | Source(s) |
| Molecular Weight | 220.26 g/mol | [3][4][5] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][4][5] |
| CAS Number | 67387-76-2 | [1][4][5] |
| Appearance | Yellowish Liquid / Low-Melting Solid | [1][2] |
| Boiling Point | 150-157 °C (at 5 mmHg) | [1][2] |
| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [3] |
| Purity (Typical) | ≥ 97% (by HPLC) | [1][2] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][2] |
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient route to this compound is via the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a readily available starting material derived from vanillin. This reaction is a classic example of the Williamson ether synthesis.
Causality of Experimental Design:
-
Base (Potassium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group of isovanillin, forming a more nucleophilic phenoxide ion. Potassium hydroxide is chosen for its high efficacy and solubility in the alcoholic solvent.
-
Solvent (Absolute Ethanol): Ethanol serves as a suitable polar protic solvent that can dissolve both the phenoxide salt and the alkylating agent. Anhydrous (absolute) conditions are preferred to prevent side reactions involving water.
-
Alkylating Agent (Cyclopentyl Bromide): This reagent provides the cyclopentyl group. As a primary alkyl halide, it is susceptible to an Sₙ2 attack by the phenoxide nucleophile.
-
Catalyst (Potassium Iodide): While not always essential, potassium iodide can act as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide on cyclopentyl bromide to form cyclopentyl iodide in situ. Iodide is a better leaving group than bromide, thus accelerating the rate of the Sₙ2 reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate for this Sₙ2 substitution. A 48-hour period is specified to drive the reaction to completion.
Detailed Step-by-Step Methodology
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Potassium Hydroxide (KOH)
-
Cyclopentyl Bromide
-
Potassium Iodide (KI)
-
Absolute Ethanol
-
Ethyl Acetate
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Sodium Chloride (NaCl) Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Hexane
-
Ethyl Ether
Procedure:
-
Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).
-
Reaction Execution: Heat the mixture to reflux and maintain for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Solvent Removal): After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to remove the ethanol, resulting in a syrup.
-
Work-up (Liquid-Liquid Extraction): Dissolve the residue in ethyl acetate (500 mL). Perform sequential washes in a separatory funnel with:
-
Water (1 x 100 mL)
-
Dilute Hydrochloric Acid (1 x 50 mL) to neutralize any remaining KOH.
-
Saturated Sodium Bicarbonate solution (1 x 100 mL) to neutralize the acid.
-
Saturated Sodium Chloride solution (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an amber syrup.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a 20% ethyl ether in hexane mixture to afford the analytically pure product.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization: A Self-Validating System
Ensuring the identity and purity of this compound is critical for its use in subsequent, often complex, synthetic steps. A multi-technique approach provides a self-validating system for quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for assessing purity.[1][2] A reversed-phase C18 column is typically used with a mobile phase such as an acetonitrile/water gradient.[4][6] Purity is determined by the area percentage of the main product peak relative to all other peaks detected, typically by UV absorbance around 254 nm or 280 nm. Commercial suppliers often guarantee a purity of ≥97% by this method.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.[7]
-
¹H NMR: Will show characteristic signals for the aldehydic proton (~9.8 ppm), aromatic protons (~6.9-7.4 ppm), the methoxy group protons (~3.9 ppm), and the protons of the cyclopentyl ring (a complex multiplet, ~1.6-2.0 ppm), along with a methine proton adjacent to the ether oxygen (~4.8 ppm).
-
¹³C NMR: Will confirm the presence of 13 unique carbon environments, with the aldehydic carbonyl carbon appearing significantly downfield (~191 ppm).[8]
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of 220.11.
Applications in Drug Discovery: A Gateway to PDE4 Inhibitors
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its primary value lies in its role as a key intermediate for synthesizing inhibitors of phosphodiesterase 4 (PDE4).[9]
PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[2] By inhibiting PDE4, the levels of cAMP increase, which has anti-inflammatory and other neurologically beneficial effects. This makes PDE4 a significant target for treating conditions like asthma, COPD, psoriasis, and neurological disorders.[2][9]
The aldehyde can be elaborated into more complex molecules, such as the well-known PDE4 inhibitor Rolipram and its analogs. The synthetic pathway often involves converting the aldehyde to other functional groups.
Key Downstream Synthetic Transformations
Caption: Key synthetic pathways starting from the title compound for drug discovery.
-
Oxidation to Benzoic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid. This acid is a versatile intermediate that can be converted into an acid chloride and subsequently coupled with various amines to generate a library of benzamide compounds for screening as PDE4 inhibitors.[1]
-
Condensation to Cinnamic Acid Derivatives: Through reactions like the Knoevenagel or Wittig reaction, the aldehyde can be condensed with reagents such as malonic acid to form (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid.[1] This transformation extends the carbon chain and introduces new functionality for further molecular elaboration.
These derivatives have been synthesized and evaluated as selective inhibitors of the PDE4D isozyme, demonstrating the direct and valuable lineage from this compound to potential therapeutics.[1]
Conclusion
This compound is a compound of significant strategic importance in medicinal chemistry and organic synthesis. With a well-defined molecular weight of 220.26 g/mol , its synthesis from isovanillin is robust and scalable. Its true value is realized as a versatile intermediate, providing a reliable starting point for the synthesis of sophisticated molecules, most notably a range of potent PDE4 inhibitors. The analytical methods outlined ensure the quality and consistency required for multistep synthetic campaigns in a drug development setting. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their research programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. scbt.com [scbt.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. benchchem.com [benchchem.com]
- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and a valuable component in the flavor and fragrance industry.[1][2][3] This document details its chemical and physical properties, provides a robust, field-proven synthesis protocol, and explores its significant role in the development of phosphodiesterase 4 (PDE4) inhibitors for the treatment of neurological and inflammatory disorders. In-depth characterization data, including predicted spectral analysis, and critical safety information are also presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.
Introduction
This compound, with the CAS number 67387-76-2, is an aromatic aldehyde that has garnered significant interest in both academic and industrial research.[4] Its molecular structure, featuring a benzaldehyde core with methoxy and cyclopentyloxy substituents, imparts unique chemical reactivity and a distinct aromatic profile.[2] This versatile compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules with diverse applications.[1][2][3] Notably, it is a pivotal precursor in the synthesis of a new generation of phosphodiesterase 4 (PDE4) inhibitors, which are under investigation for their therapeutic potential in treating a range of conditions, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and various neurological disorders.[5] Beyond its pharmaceutical importance, its pleasant scent makes it a valuable ingredient in the formulation of flavors and fragrances.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [4] |
| Molecular Weight | 220.26 g/mol | [4] |
| CAS Number | 67387-76-2 | [4] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 124-126 °C | [6] |
| Melting Point | 107-110 °C (ethyl acetate) | [6] |
| Density | 1.136 ± 0.06 g/cm³ | [6] |
| Solubility | Soluble in organic solvents | |
| Storage | Store at 0-8 °C | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and cyclopentyl bromide. The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion generated from isovanillin and the good leaving group ability of the bromide ion, facilitating an Sɴ2 reaction. The use of a polar aprotic solvent like ethanol and a base such as potassium hydroxide is crucial for the deprotonation of the phenolic hydroxyl group and to provide a suitable medium for the reaction. Potassium iodide is often added as a catalyst to enhance the reaction rate through the in-situ formation of the more reactive cyclopentyl iodide via the Finkelstein reaction.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification to ensure a high yield of the pure product.
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Absolute ethanol
-
Ethyl acetate
-
Water
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol.
-
To this solution, add 40.4 g (0.72 mol) of potassium hydroxide and 1.0 g (0.01 mol) of potassium iodide.
-
Finally, add 77.0 mL (0.72 mol) of cyclopentyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain a syrup.
-
Dissolve the resulting residue in 500 mL of ethyl acetate.
-
Wash the organic layer successively with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.
-
Dry the organic fraction over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an amber syrup.
-
Purify the crude product by liquid chromatography on a silica gel column using a 20% ethyl ether in hexane solution as the eluent to yield the analytically pure oil.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization / Spectral Analysis
Due to the limited availability of experimental spectral data in public databases, the following section provides predicted spectral data for this compound. This data is valuable for confirming the identity and purity of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
9.82 (s, 1H, -CHO)
-
7.41 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
-
7.38 (d, J = 2.0 Hz, 1H, Ar-H)
-
6.95 (d, J = 8.4 Hz, 1H, Ar-H)
-
4.85 (m, 1H, -OCH-)
-
3.92 (s, 3H, -OCH₃)
-
2.00 - 1.60 (m, 8H, cyclopentyl-H)
Interpretation: The singlet at 9.82 ppm is characteristic of the aldehydic proton. The aromatic protons appear in the range of 6.95-7.41 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The multiplet at 4.85 ppm corresponds to the methine proton of the cyclopentyl group attached to the oxygen. The singlet at 3.92 ppm is assigned to the methoxy protons. The multiplets between 1.60 and 2.00 ppm are attributed to the methylene protons of the cyclopentyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
191.0 (C=O)
-
155.0 (C-OAr)
-
149.0 (C-OAr)
-
130.0 (C-Ar)
-
126.5 (CH-Ar)
-
112.0 (CH-Ar)
-
111.5 (CH-Ar)
-
81.0 (-OCH-)
-
56.0 (-OCH₃)
-
32.5 (cyclopentyl-CH₂)
-
24.0 (cyclopentyl-CH₂)
Interpretation: The peak at 191.0 ppm is indicative of the aldehyde carbonyl carbon. The aromatic carbons are observed between 111.5 and 155.0 ppm. The carbon of the cyclopentyl group attached to the oxygen appears around 81.0 ppm, and the methoxy carbon is at approximately 56.0 ppm. The remaining peaks at 32.5 and 24.0 ppm correspond to the methylene carbons of the cyclopentyl ring.
IR (Infrared) Spectroscopy
Predicted IR (KBr, cm⁻¹):
-
~2960-2870 (C-H stretching, aliphatic)
-
~2840, ~2730 (C-H stretching, aldehyde)
-
~1685 (C=O stretching, aldehyde)
-
~1590, ~1510 (C=C stretching, aromatic)
-
~1260 (C-O-C stretching, aryl ether)
-
~1140 (C-O-C stretching, alkyl ether)
Interpretation: The characteristic aldehyde C-H stretching bands are expected around 2840 and 2730 cm⁻¹. A strong absorption at approximately 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the aldehyde. The aromatic C=C stretching vibrations are typically observed around 1590 and 1510 cm⁻¹. The C-O stretching of the aryl and alkyl ether linkages are expected around 1260 and 1140 cm⁻¹, respectively.
Mass Spectrometry (MS)
Predicted MS (EI) m/z (%):
-
220 ([M]⁺, molecular ion)
-
152 ([M - C₅H₈]⁺)
-
151 ([M - C₅H₉]⁺)
-
123
-
95
Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 220, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the cyclopentyl group or parts of it.
Applications in Drug Development: A Precursor to PDE4 Inhibitors
This compound is a critical intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors.[5] PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and synaptic plasticity.[5]
The PDE4 Signaling Pathway and Therapeutic Rationale
PDE4 enzymes are predominantly found in immune, epithelial, and brain cells.[5] They specifically hydrolyze cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a cascade of events that can modulate cellular function.
In the context of inflammation, elevated cAMP levels in immune cells, such as macrophages and T-cells, have an immunosuppressive effect, reducing the production of pro-inflammatory cytokines like TNF-α and interleukins. This provides the therapeutic rationale for using PDE4 inhibitors in the treatment of inflammatory diseases.
In the central nervous system, increased cAMP levels are associated with enhanced synaptic plasticity and improved cognitive function. This has led to the investigation of PDE4 inhibitors for the treatment of neurological disorders, including Alzheimer's disease and depression.[5]
Role in the Synthesis of PDE4D Inhibitors
This compound serves as the starting material for the synthesis of novel and selective PDE4D inhibitors.[5] The aldehyde functional group is readily converted into various other functionalities, allowing for the exploration of a wide range of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.
PDE4 Signaling Pathway Diagram
Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse the mouth and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a molecule of significant importance, bridging the gap between basic organic synthesis and advanced drug discovery. Its straightforward and high-yielding synthesis makes it an accessible starting material for a wide range of applications. As a key precursor to a promising class of PDE4 inhibitors, it holds considerable potential for the development of novel therapeutics for a variety of debilitating diseases. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this versatile compound, enabling its effective and safe use in their scientific endeavors.
References
- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
3-(Cyclopentyloxy)-4-methoxybenzaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
This compound is an aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a cyclopentyloxy and a methoxy group on a benzaldehyde core, makes it a critical building block for the synthesis of complex pharmaceutical compounds.[1][2] Most notably, it is a key intermediate in the preparation of selective phosphodiesterase-4 (PDE4) inhibitors, such as Cilomilast, which are investigated for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] The 3-(cyclopentyloxy)-4-methoxyphenyl group is considered a crucial pharmacophore for potent and selective PDE4 inhibition.[4] Beyond its pharmaceutical importance, this compound also finds applications as a building block in organic synthesis and has potential uses in the flavor, fragrance, and materials science industries.[1][2]
This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization, tailored for researchers and professionals in drug development.
The Core Synthesis Pathway: Williamson Ether Synthesis
The most established and widely employed method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction provides a reliable and straightforward route to form the target ether from readily available starting materials.
Principle and Mechanistic Insight
The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of isovanillin—to form a potent nucleophile, the corresponding alkoxide or phenoxide. This phenoxide then attacks an alkyl halide, displacing the halide leaving group to form the desired ether.
The causality behind the choice of reagents is critical for reaction success:
-
The Phenoxide Ion : The hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is phenolic and thus weakly acidic (pKa ~9-10).[6] A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is required to quantitatively deprotonate it.[7][8] The resulting phenoxide is a much stronger nucleophile than the starting phenol, which is essential for the subsequent SN2 reaction.
-
The Alkyl Halide : Cyclopentyl bromide is the preferred alkylating agent.[7] Bromide is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.
-
Catalysis : The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[7] This is a manifestation of the Finkelstein reaction, where the iodide ion displaces the bromide on the cyclopentyl ring to form cyclopentyl iodide in situ. Iodide is both a more powerful nucleophile and a better leaving group than bromide, thereby increasing the overall reaction rate.
Caption: Fig. 1: Williamson Ether Synthesis Mechanism
Reagents and Solvent Systems
The choice of solvent is pivotal and can influence reaction time, yield, and the ease of product isolation.
| Reagent/Solvent | Role | Rationale & Field Insights |
| Isovanillin | Starting Material | A readily available phenolic aldehyde.[6] Its structure provides the foundational benzaldehyde core. |
| Cyclopentyl Bromide | Alkylating Agent | Provides the cyclopentyl group. Bromide is a good leaving group for the SN2 reaction.[7] |
| Potassium Hydroxide | Base | Deprotonates the phenolic -OH group to form the highly nucleophilic phenoxide.[7] |
| Potassium Iodide | Catalyst (Optional) | Facilitates a Finkelstein reaction, converting cyclopentyl bromide to the more reactive cyclopentyl iodide in situ.[7] |
| Ethanol | Solvent | A polar protic solvent that effectively dissolves the reactants. Its boiling point allows for convenient reflux conditions.[7] |
| DMF, Acetone, MeCN | Alternative Solvents | These polar aprotic solvents can also be used.[8] However, they can be problematic if the product is to be used directly in subsequent steps involving organometallic reagents, which are incompatible with these solvents, necessitating a cumbersome isolation process.[8] |
Detailed Experimental Protocol and Workflow
The following protocol is a synthesized example based on established literature procedures.[7] It represents a self-validating system where each step is designed to remove specific impurities, leading to the crude product.
Step-by-Step Synthesis
-
Reaction Setup : To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (54.9 g, 0.36 mol) in 400 mL of absolute ethanol, add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).
-
Reflux : The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Initial Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup.
-
Extraction : The resulting residue is dissolved in 500 mL of a suitable organic solvent, such as ethyl acetate. This organic phase is then transferred to a separatory funnel.
-
Aqueous Washes : The organic layer is washed sequentially with:
-
100 mL of water to remove the bulk of inorganic salts.
-
50 mL of dilute hydrochloric acid (e.g., 1N HCl) to neutralize any remaining base and remove unreacted isovanillin (by keeping it in the aqueous layer).
-
100 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
50 mL of saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration : The washed organic fraction is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated to dryness under reduced pressure. This yields the crude product as an amber syrup.[7]
Caption: Fig. 2: Experimental Workflow for Synthesis & Purification
Purification and Characterization
The crude product from the initial work-up contains unreacted starting materials and side products. High-purity this compound is obtained through column chromatography.
Purification Protocol
-
Technique : Liquid column chromatography is highly effective.[7][9]
-
Stationary Phase : Silica gel (e.g., 500 g for the scale described above).[7]
-
Mobile Phase (Eluent) : A non-polar solvent system is used, such as 20% ethyl ether in hexane.[7] The fractions are collected and monitored by TLC. Fractions containing the pure product are combined and concentrated in vacuo to yield the analytically pure oil.
Physical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1][10] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Yellowish liquid / Amber syrup | [1][7] |
| Boiling Point | 150-157 °C / 5 mmHg | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Spectroscopic Signatures:
-
¹H NMR : The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals in CDCl₃ would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (~6.9-7.4 ppm), a singlet for the methoxy group protons (~3.9 ppm), a multiplet for the cyclopentyl methine proton (-O-CH) (~4.8 ppm), and multiplets for the cyclopentyl methylene protons (~1.6-2.0 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands, including a strong C=O stretch for the aldehyde at ~1680 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and peaks corresponding to aromatic C-H bonds.
Conclusion
The synthesis of this compound via the Williamson etherification of isovanillin is a robust and well-documented pathway. The methodology is scalable and relies on fundamental organic chemistry principles, making it accessible for various research and development applications. The high-yield protocol, coupled with a standard purification technique like column chromatography, consistently delivers high-purity material. As a pivotal intermediate for the development of next-generation PDE4 inhibitors and other complex molecules, a thorough understanding of its synthesis is indispensable for professionals in medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isovanillin - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. scbt.com [scbt.com]
3-(Cyclopentyloxy)-4-methoxybenzaldehyde IUPAC name
An In-Depth Technical Guide: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key organic intermediate whose structural features—a substituted benzaldehyde core with both methoxy and bulky cyclopentyloxy groups—make it a valuable building block in modern medicinal chemistry.[1] Its primary significance lies in its role as a precursor for the synthesis of highly potent and selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs investigated for treating inflammatory conditions and neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol via Williamson etherification, analytical characterization methods, and its core application in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
Proper identification is the cornerstone of any chemical workflow. This compound is an aromatic aldehyde distinguished by the ether linkages at the C3 and C4 positions of the benzene ring. The cyclopentyloxy group, in particular, is a common motif in PDE4 inhibitors, contributing to binding affinity and selectivity.
Caption: Chemical Structure of this compound.
The key physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 67387-76-2 | [1][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 150-157 °C / 5 mmHg | [1] |
| PubChem ID | 2735893 | [1] |
| MDL Number | MFCD00673136 | [1] |
Synthesis: The Williamson Ether Synthesis Approach
The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[5][6][7] This Sₙ2 reaction is ideal for forming the aryl ether bond by coupling an alkoxide with a primary or secondary alkyl halide.
Causality Behind the Method
The choice of starting materials is critical. The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a readily available and inexpensive phenolic compound. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium hydroxide (KOH), forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of cyclopentyl bromide. Using a secondary alkyl halide like cyclopentyl bromide works efficiently because the competing elimination reaction is less favorable under these conditions compared to tertiary halides.[6] Potassium iodide is often added as a catalyst; the iodide ion can displace the bromide to form a more reactive cyclopentyl iodide in situ (Finkelstein reaction), accelerating the rate of the Sₙ2 reaction.
Caption: Workflow for Williamson Ether Synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and designed to be self-validating through rigorous purification and workup steps.[5]
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)
-
Potassium hydroxide (40.4 g, 0.72 mol)
-
Potassium iodide (1.0 g, 0.006 mol, catalytic)
-
Cyclopentyl bromide (77.0 mL, 0.72 mol)
-
Absolute Ethanol (400 mL)
-
Ethyl acetate, Hydrochloric acid (dilute), Sodium bicarbonate (saturated), Sodium chloride (saturated), Sodium sulfate (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methoxybenzaldehyde (54.9 g) in absolute ethanol (400 mL).
-
Base and Catalyst Addition: Add potassium hydroxide (40.4 g) and potassium iodide (1.0 g) to the solution. The KOH deprotonates the phenol, forming the reactive nucleophile. The KI serves as a catalyst.
-
Alkyl Halide Addition: Add cyclopentyl bromide (77.0 mL).
-
Reflux: Heat the mixture to reflux and maintain for 48 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to obtain a syrup. This removes the ethanol solvent.
-
Aqueous Workup (Liquid-Liquid Extraction):
-
Dissolve the residue in ethyl acetate (500 mL).
-
Wash sequentially with water (1x100 mL), dilute HCl (1x50 mL) to neutralize any remaining KOH, saturated NaHCO₃ (1x100 mL) to remove any unreacted phenolic starting material, and finally saturated NaCl (brine, 1x50 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product as an amber syrup.
-
Purification (Column Chromatography): Purify the crude oil via silica gel chromatography using a 20% ethyl ether in hexane eluent system. This step is crucial for separating the desired product from non-polar impurities and any remaining starting materials, yielding the analytically pure oil.
Analytical Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. The following spectroscopic methods provide a definitive structural signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals: a singlet for the aldehyde proton (~9.8 ppm), distinct signals for the three aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to oxygen (~4.8 ppm), and overlapping multiplets for the remaining cyclopentyl methylene protons.
-
¹³C NMR Spectroscopy: Key signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (with quaternary carbons attached to oxygen appearing downfield), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-O-C ether stretching bands, and peaks corresponding to aromatic C=C and C-H bonds.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (220.110).[8]
Core Application in Drug Discovery: A Gateway to PDE4 Inhibitors
The primary value of this compound for drug development professionals lies in its role as a versatile intermediate for synthesizing PDE4 inhibitors.[1]
The Therapeutic Target: Phosphodiesterase-4 (PDE4)
PDE4 is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2] Elevating intracellular cAMP levels by inhibiting PDE4 has profound anti-inflammatory effects and has been shown to enhance cognitive processes.[9][10] This makes PDE4, particularly the PDE4D isoform, a high-value target for treating conditions like asthma, COPD, and neurodegenerative disorders such as Alzheimer's disease.[11][9]
From Aldehyde to Active Pharmaceutical Ingredient (API)
The aldehyde functional group is an exceptionally useful chemical handle. It can be readily transformed into a wide range of other functionalities, allowing for the systematic exploration of chemical space to optimize drug properties (e.g., potency, selectivity, pharmacokinetics).
Caption: Logical workflow from the aldehyde to diverse PDE4 inhibitor scaffolds.
Examples from a Medicinal Chemistry Context:
-
Oxidation and Amidation: The aldehyde can be oxidized to the corresponding carboxylic acid.[12] This acid is then activated (e.g., as an acid chloride) and coupled with various amines to produce a library of amide-based PDE4 inhibitors.[12][13]
-
Condensation Reactions: It undergoes condensation with reagents like malonic acid to form cinnamic acid derivatives, extending the linker between the catechol-ether core and other pharmacophoric elements.[12]
-
Oxime Formation: The aldehyde is a direct precursor to oximes, which have been explored extensively in the development of selective PDE4D inhibitors, such as the GEBR-7b series, for their potential in treating cognitive decline.[3][11][14]
These transformations demonstrate how the title compound serves as a foundational scaffold upon which complex, biologically active molecules are constructed.
Conclusion
This compound is more than a simple aromatic aldehyde; it is an enabling tool for medicinal chemists and drug discovery scientists. Its straightforward and scalable synthesis, combined with the versatility of its aldehyde functional group, solidifies its importance as a key building block. Its documented application in the synthesis of potent and selective PDE4 inhibitors underscores its value in developing novel therapeutics for inflammatory and neurological disorders, making it a compound of significant interest for advanced research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 10. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For the innovative researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow is a constant. Among these, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a versatile aromatic compound, presents significant opportunities in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structural combination of cyclopentyl and methoxy groups contributes to its reactivity and utility as a key intermediate.[1] However, realizing its full potential necessitates a comprehensive understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides an in-depth, technically-grounded framework for the safe and effective use of this compound in a laboratory setting.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs risk assessment and the selection of appropriate control measures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67387-76-2 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Yellowish, viscous liquid | [1][3] |
| Boiling Point | 150-157 °C / 5 mmHg | [1] |
| Density | 1.136 ± 0.06 g/cm³ | [4] |
| Storage Temperature | 0-8 °C | [1][5] |
The compound's classification as a yellowish, viscous liquid at room temperature is a primary observation that dictates initial handling procedures.[1][3] Its relatively high boiling point suggests a low volatility under standard laboratory conditions, however, heating during reactions will increase its vapor pressure, necessitating appropriate ventilation.
Section 2: Hazard Identification and Risk Assessment
A critical component of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is classified with specific hazard statements that must be addressed through engineering controls, personal protective equipment, and safe work practices.
Signal Word: Warning[3]
Hazard Statements:
-
H302 - Harmful if swallowed: This classification indicates that ingestion of the compound can lead to adverse health effects.[3]
-
H315 - Causes skin irritation: Direct contact with the skin can result in irritation.[3]
-
H319 - Causes serious eye irritation: The compound can cause significant irritation upon contact with the eyes.[3]
-
H335 - May cause respiratory irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[3]
The causality behind these hazards lies in the chemical's reactivity with biological tissues. The aldehyde functional group can react with proteins and other biomolecules, leading to the observed irritation. The lipophilic nature of the cyclopentyloxy group may facilitate absorption through the skin.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source. For this compound, the following are critical:
-
Fume Hood: All handling of the compound, including weighing, transferring, and use in reactions, should be conducted in a properly functioning chemical fume hood. This is the most effective way to control inhalation exposure to any vapors or aerosols that may be generated, especially when heating the substance.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the work area.[3] Their immediate availability is crucial for effective first aid in the event of accidental eye or skin contact.
Personal Protective Equipment (PPE): A Necessary Barrier
Where engineering controls cannot eliminate all risk of exposure, PPE provides a crucial barrier. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations where there is a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Given the lack of specific breakthrough time data for this compound, it is prudent to select gloves made of a material known to be resistant to a broad range of organic chemicals, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Section 4: Safe Handling and Storage Protocols
Adherence to standardized handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the compound.
Handling
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]
-
Avoid Ingestion and Inhalation: These are primary routes of exposure that must be controlled.[3]
-
Good Housekeeping: Handle in accordance with good industrial hygiene and safety practices.[3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]
-
Temperature: Store at 0-8 °C as recommended to maintain compound stability.[1][5]
-
Incompatibilities: While specific incompatibility data for this compound is limited, it is prudent to store it away from strong oxidizing agents, which can react exothermically with aldehydes.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
First Aid Measures
-
General Advice: If symptoms persist, seek medical attention.[3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
-
Inhalation: Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Should not be released into the environment.[3]
-
Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[3]
Section 6: Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3]
Disposal Considerations
-
Waste Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the substance itself.
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. Its effective and safe utilization hinges on a proactive and informed approach to safety. By understanding its properties, recognizing its hazards, implementing robust engineering controls and PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and responsibly harness the synthetic potential of this compound.
References
The Emergence of a Key Building Block: A Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. Central to this endeavor is the availability of versatile chemical intermediates that serve as foundational scaffolds for drug candidates. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has quietly emerged as a pivotal player in the development of a significant class of pharmaceuticals, most notably as a precursor to potent phosphodiesterase-4 (PDE4) inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this critical intermediate for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Versatile Intermediate
This compound is a substituted benzaldehyde derivative characterized by a cyclopentyloxy and a methoxy group attached to the phenyl ring.[1][2] Its true value lies not in its own biological activity, but in its role as a key architectural component in the synthesis of more complex and pharmacologically active molecules.[3][4] The strategic placement of its functional groups—the reactive aldehyde, the methoxy group, and the somewhat bulky cyclopentyloxy group—provides a unique chemical handle for medicinal chemists to elaborate upon, leading to the creation of compounds with specific and potent biological activities.
This guide will delve into the historical context that necessitated the synthesis of this molecule, provide a detailed, field-proven protocol for its preparation, and explore its crucial role in the development of drugs targeting inflammatory and neurological disorders.
A Historical Perspective: The Rise of PDE4 Inhibitors and the Need for a Specific Scaffold
The story of this compound is intrinsically linked to the development of phosphodiesterase-4 (PDE4) inhibitors. The journey began in the latter half of the 20th century with the discovery and investigation of phosphodiesterases, a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
The realization that selective inhibition of these enzymes could offer therapeutic benefits spurred significant research efforts. By the early 1990s, PDE4 had been identified as a key therapeutic target for a range of inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD), as well as for certain neurological disorders.
A pivotal moment in this field was the discovery and development of Rolipram by the German pharmaceutical company Schering AG in the early 1990s. Rolipram was one of the first selective PDE4 inhibitors and served as a prototype for a new class of anti-inflammatory and potential antidepressant drugs. The chemical structure of Rolipram, and many of its subsequent analogs, featured a distinct 3-(cyclopentyloxy)-4-methoxyphenyl moiety. This specific substitution pattern was found to be crucial for potent and selective inhibition of the PDE4 enzyme.
It is in this context of intense research into PDE4 inhibitors that the synthesis of this compound became a critical step. While the exact first synthesis is not definitively documented in a single seminal publication, its preparation is described in a U.S. Patent, US04971959 . This patent, though not primarily focused on the aldehyde itself, provides an early documented method for its synthesis, indicating its importance as a building block in the creation of novel therapeutic compounds around that time. The development of Rolipram and other early PDE4 inhibitors undoubtedly fueled the demand for a reliable and scalable synthesis of this key intermediate.
Synthesis of this compound: A Validated Protocol
The most common and well-established method for the synthesis of this compound is through the Williamson ether synthesis, starting from the readily available and inexpensive isovanillin (3-hydroxy-4-methoxybenzaldehyde). This protocol is a robust and scalable procedure that consistently delivers high yields of the desired product.
Chemical Principles and Rationale
The synthesis hinges on the nucleophilic substitution reaction between the phenoxide ion of isovanillin and an alkyl halide, in this case, cyclopentyl bromide. The key steps and the reasoning behind the choice of reagents and conditions are as follows:
-
Deprotonation of the Phenolic Hydroxyl Group: The hydroxyl group of isovanillin is weakly acidic. To make it a potent nucleophile, it must be deprotonated to form a phenoxide ion. A moderately strong base like potassium hydroxide (KOH) is ideal for this purpose. The use of a molar excess of the base ensures complete deprotonation and drives the reaction forward.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a strong nucleophile and attacks the electrophilic carbon atom of cyclopentyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This results in the formation of the desired ether linkage and the displacement of the bromide ion.
-
Role of the Catalyst: Potassium iodide (KI) is often added in catalytic amounts. The iodide ion is a better nucleophile than the bromide ion and can displace the bromide from cyclopentyl bromide in a Finkelstein-type reaction to form cyclopentyl iodide in situ. Cyclopentyl iodide is more reactive towards nucleophilic substitution than cyclopentyl bromide, thus accelerating the overall reaction rate.
-
Choice of Solvent: Absolute ethanol is a suitable solvent for this reaction. It readily dissolves the starting materials and the base, and its boiling point allows the reaction to be conducted at an elevated temperature (reflux) to increase the reaction rate without requiring high-pressure apparatus.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove the inorganic salts and excess base. The product is then extracted into an organic solvent. Final purification is typically achieved by column chromatography to yield the analytically pure this compound as an oil.
Step-by-Step Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | 152.15 | 54.9 g | 0.36 |
| Potassium Hydroxide (KOH) | 56.11 | 40.4 g | 0.72 |
| Cyclopentyl Bromide | 149.04 | 77.0 mL | 0.72 |
| Potassium Iodide (KI) | 166.00 | 1.0 g | 0.01 |
| Absolute Ethanol | - | 400 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Water | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 100 mL | - |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
| Silica Gel for Column Chromatography | - | 500 g | - |
| Eluent (20% Ethyl Ether in Hexane) | - | - | - |
Procedure:
-
Reaction Setup: To a solution of 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol in a round-bottom flask, add 40.4 g (0.72 mol) of potassium hydroxide and 1.0 g (0.01 mol) of potassium iodide.
-
Addition of Alkyl Halide: To the stirred mixture, add 77.0 mL (0.72 mol) of cyclopentyl bromide.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate it to a syrup using a rotary evaporator.
-
Extraction and Washing: Dissolve the resulting residue in 500 mL of ethyl acetate. Wash the organic layer successively with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and finally with 50 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain a crude amber syrup.
-
Purification: Purify the crude product by liquid chromatography on a 500 g silica gel column using 20% ethyl ether in hexane as the eluent.
-
Final Product: Combine the fractions containing the pure product and concentrate under vacuum to yield analytically pure this compound as an oil.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of selective PDE4 inhibitors.[3][4] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of the complex heterocyclic systems characteristic of many PDE4 inhibitors.
Diagram of the Role as an Intermediate:
Caption: Role as an intermediate in PDE4 inhibitor synthesis.
Beyond its role in PDE4 inhibitor synthesis, the unique aromatic profile of this compound has led to its use in the flavor and fragrance industry.[3] Furthermore, its versatile chemical nature makes it a valuable building block in broader organic synthesis for the creation of complex molecules for both academic and industrial research.[3]
Conclusion: An Enduring Legacy in Medicinal Chemistry
This compound stands as a testament to the critical role of well-designed chemical intermediates in the advancement of drug discovery. Its emergence was driven by the pressing need for effective PDE4 inhibitors, and it quickly became an indispensable tool for medicinal chemists working in this area. The robust and scalable synthesis of this aldehyde has enabled the exploration of a vast chemical space around the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, leading to the development of numerous potent and selective drug candidates. As research into PDE4 and other therapeutic targets continues, the demand for versatile and strategically functionalized building blocks like this compound is likely to endure, solidifying its place as a cornerstone of modern pharmaceutical synthesis.
References
3-(Cyclopentyloxy)-4-methoxybenzaldehyde literature review
An In-depth Technical Guide: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile aromatic aldehyde that has emerged as a cornerstone intermediate in the field of medicinal chemistry. Its unique structural scaffold, featuring a cyclopentyloxy and a methoxy group on a benzaldehyde core, serves as a crucial pharmacophore for a range of biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and mechanistic role as a precursor, with a particular focus on its application in the development of selective phosphodiesterase 4 (PDE4) inhibitors. We will delve into detailed, field-proven synthetic protocols, explain the causality behind experimental choices, and illustrate its strategic importance in the synthesis of compounds targeting inflammatory and neurological disorders.
Core Compound Profile: Identity and Properties
This compound is an organic compound characterized by a benzene ring substituted with an aldehyde, a methoxy group, and a cyclopentyloxy group.[1] This specific arrangement of functional groups is not merely incidental; it is a deliberately designed scaffold that imparts desirable electronic and steric properties for molecular recognition, particularly in enzyme active sites.[2][3] The cyclopentyloxy group, in particular, is a key feature in many selective PDE4 inhibitors, where it is understood to occupy a critical hydrophobic pocket in the enzyme's active site.
The aldehyde group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[1] It can be readily oxidized to a carboxylic acid, converted to oximes, or used in condensation reactions to build diverse molecular libraries for drug screening.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67387-76-2 | [2][5][6] |
| Molecular Formula | C₁₃H₁₆O₃ | [2][7] |
| Molecular Weight | 220.27 g/mol | [2][7] |
| Appearance | Light yellow to yellow liquid/oil | [2][6] |
| Boiling Point | 124-126 °C; 150-157 °C / 5 mmHg | [2][6] |
| Melting Point | 107-110 °C (from ethyl acetate) | [6][8] |
| Density | ~1.136 g/cm³ | [6] |
| Storage Temp. | 2-8 °C, under inert atmosphere | [6] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[5] This classical organic reaction provides a straightforward and high-yielding pathway to couple the cyclopentyl group to the phenolic oxygen of a suitable precursor.
The Williamson Ether Synthesis Route
The synthesis strategically begins with 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin. This starting material is ideal as it already contains the required benzaldehyde and 4-methoxy functionalities in the correct orientation. The core of the reaction involves the deprotonation of the phenolic hydroxyl group on isovanillin by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, cyclopentyl bromide, via an Sₙ2 reaction to form the desired ether linkage.
The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenol without causing unwanted side reactions.[5][9] Solvents such as ethanol or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.[5][9] The addition of a catalyst like potassium iodide can further enhance the reaction rate by in-situ conversion of the bromide to the more reactive iodide.[5]
Detailed Experimental Protocol
This protocol is a synthesized representation based on established literature methods.[5] It is designed to be a self-validating system where successful execution relies on careful control of reaction conditions and purification.
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI)
-
Absolute ethanol
-
Ethyl acetate
-
Hexane
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of isovanillin (e.g., 0.36 mol) in absolute ethanol (400 mL) in a round-bottom flask, add potassium hydroxide (0.72 mol) and a catalytic amount of potassium iodide (0.01 mol).
-
Addition of Alkyl Halide: Add cyclopentyl bromide (0.72 mol) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for approximately 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain a syrup.
-
Extraction: Dissolve the resulting residue in ethyl acetate (500 mL). Wash the organic layer sequentially with water (100 mL), dilute HCl (50 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (50 mL). The acid and base washes serve to remove any unreacted starting material and base, respectively.
-
Drying and Concentration: Dry the organic fraction over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent to dryness under reduced pressure.
-
Purification: The crude product, an amber syrup, is purified by column chromatography over silica gel. An eluent system such as 20% ethyl ether in hexane is typically effective.[5] The fractions containing the pure product are combined and concentrated to yield the final analytically pure oil.
Central Role in Drug Discovery: A PDE4 Inhibitor Scaffold
This compound is not typically a final drug product but rather a critical intermediate in the synthesis of high-value pharmaceuticals.[2][10] Its most prominent application is in the development of selective phosphodiesterase 4 (PDE4) inhibitors.[4][11]
The PDE4 Target and the Catechol Ether Pharmacophore
PDE4 is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[12][13] Elevated cAMP levels in cells can suppress inflammatory responses and modulate neuronal function.[12][14] Therefore, inhibiting PDE4 is a promising therapeutic strategy for treating inflammatory diseases (like asthma and psoriasis) and neurological disorders (like depression and Alzheimer's disease).[12][14]
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a classic pharmacophore that binds within the active site of the PDE4 enzyme. This structural motif mimics the catechol group of the natural substrate, allowing it to anchor effectively within the binding pocket. The development of derivatives from this core aldehyde is a major focus of medicinal chemistry.[3][4][15]
Key Synthetic Transformations for Drug Candidates
The aldehyde functional group is a versatile starting point for elaboration into more complex drug candidates.
-
Oxidation to Carboxylic Acid: The aldehyde can be oxidized to 3-(cyclopentyloxy)-4-methoxybenzoic acid.[4] This acid is a key intermediate for creating a wide array of benzamide derivatives, which have shown potent PDE4 inhibitory activity.[4][11]
-
Condensation Reactions: It can undergo condensation reactions, for example with malonic acid, to form cinnamic acid derivatives.[4] These can be further modified to explore different chemical spaces.
-
Reductive Amination and Cyclizations: The aldehyde is a precursor in multi-step syntheses leading to heterocyclic structures like the pyrrolidinone core found in Rolipram, a benchmark PDE4 inhibitor.[9][16][17] This often involves creating a carbon-nitrogen bond followed by cyclization.
-
Oxime Formation: Reaction with hydroxylamine derivatives can produce oxime ethers, another class of compounds investigated as selective PDE4D inhibitors, such as the experimental drug GEBR-7b.[4][14][15]
Conclusion
This compound is far more than a simple aromatic aldehyde; it is a strategically vital building block in modern drug discovery. Its efficient and scalable synthesis via the Williamson ether reaction makes it readily accessible for research and development. Its inherent structural features form a privileged scaffold for interacting with the PDE4 enzyme, making it an indispensable starting point for the design and synthesis of novel therapeutics for inflammatory and neurological conditions. The versatility of its aldehyde group allows for extensive chemical modification, enabling researchers to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles. For any scientist working in medicinal chemistry, particularly in the realm of PDE4 inhibition, a thorough understanding of the synthesis and application of this key intermediate is essential.
References
- 1. CAS 197573-17-4: Benzaldehyde, 4-(cyclopentyloxy)-3-methox… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benthamscience.com [benthamscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rolipram | C16H21NO3 | CID 5092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Synthesis and Application of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and derivatization of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a pivotal intermediate in medicinal chemistry. The core of its utility lies in its role as a precursor to a wide array of pharmacologically active molecules, most notably as a key building block for selective Phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast.[1][2][3] We present a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, explain the causality behind the procedural choices, and outline subsequent transformations into therapeutically relevant derivatives. This guide is intended to equip researchers with the practical knowledge required to produce this valuable compound and leverage its chemical versatility in drug discovery programs.
Introduction: Strategic Importance of the Cyclopentyloxy-Methoxybenzaldehyde Scaffold
The this compound scaffold is a privileged structure in modern drug development. Its combination of a methoxy group and a bulkier cyclopentyloxy group on a benzaldehyde ring provides a unique electronic and steric profile that is crucial for specific receptor and enzyme binding.[4][5][6]
While it finds use in the flavor and fragrance industries, its primary significance is as a pharmaceutical intermediate.[4][5] This scaffold is the cornerstone for the synthesis of potent anti-inflammatory agents and compounds targeting neurological disorders.[5][7] Specifically, it is a critical starting material for second-generation PDE4 inhibitors, which are instrumental in treating inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis by modulating intracellular cyclic AMP (cAMP) levels.[8][9]
This application note details a robust and scalable synthesis of the title compound from commercially available precursors and explores its conversion into high-value derivatives.
Core Synthesis: Williamson Etherification of Isovanillin
The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic SN2 reaction is highly reliable for forming ethers from an alkoxide and an alkyl halide.[10][11][12]
2.1. Mechanistic Rationale
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is relatively acidic. A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate, is sufficient to deprotonate it, forming a potent phenoxide nucleophile.[13][14]
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic carbon of cyclopentyl bromide.[13] This backside attack displaces the bromide leaving group, forming the desired C-O ether bond.[15] Cyclopentyl bromide, a secondary halide, is used; while primary halides are ideal for SN2 reactions to minimize competing E2 elimination, this reaction provides a good yield of the desired ether product under reflux conditions.[10][11] The addition of a catalytic amount of potassium iodide (KI) can further enhance the reaction rate by transiently forming the more reactive cyclopentyl iodide in situ.[13]
2.2. Detailed Experimental Protocol
This protocol is adapted from established literature procedures and optimized for laboratory scale.[13]
Table 1: Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 | Phenolic Substrate |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 7.4 g | 131.5 | Base |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.0 mL | 131.5 | Alkylating Agent |
| Potassium Iodide (KI) | KI | 166.00 | 0.27 g | 1.6 | Catalyst |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | Neutralizing Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~50 mL | - | Neutralizing Wash |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | ~50 mL | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | ~100 g | - | Stationary Phase |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (10.0 g), potassium hydroxide (7.4 g), potassium iodide (0.27 g), and absolute ethanol (150 mL).
-
Addition of Alkylating Agent: While stirring, add cyclopentyl bromide (14.0 mL) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, concentrate the reaction mixture to a thick syrup using a rotary evaporator.
-
Work-up & Extraction: Dissolve the resulting residue in ethyl acetate (250 mL) and transfer to a 500 mL separatory funnel.
-
Washing Sequence:
-
Wash the organic layer with water (1 x 50 mL).
-
Wash with 1 M HCl (1 x 50 mL) to remove any remaining KOH.
-
Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any excess acid.
-
Wash with brine (1 x 50 mL) to remove residual water.[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude amber oil.[13]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of 20% ethyl ether in hexane. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pure oil.[13]
2.3. Synthetic Workflow Diagram
Caption: Workflow for Williamson ether synthesis.
Product Characterization
Authenticating the structure and purity of the synthesized product is a critical, self-validating step.
3.1. Analytical Techniques
-
¹H NMR: The proton NMR spectrum should confirm the presence of all key structural motifs: the aldehyde proton (singlet, ~9.8 ppm), aromatic protons with characteristic splitting, the methoxy group protons (singlet, ~3.9 ppm), and the aliphatic protons of the cyclopentyl ring (multiplets, ~1.6-2.0 ppm and ~4.8 ppm for the O-CH proton).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₃H₁₆O₃ (MW: 220.26 g/mol ).[16][17][18]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, including a strong C=O stretch for the aldehyde (~1680 cm⁻¹), C-O-C ether stretches (~1250-1050 cm⁻¹), and aromatic C=C stretches (~1600, 1500 cm⁻¹).[19]
3.2. Characterization Workflow Diagram
Caption: Logical workflow for product characterization.
Applications in Drug Discovery: Derivatization Pathways
The true value of this compound is its function as a versatile chemical handle for building more complex molecules. The aldehyde group is readily transformed into a variety of functional groups, enabling access to diverse chemical libraries for screening.
4.1. Key Transformations for PDE4 Inhibitor Synthesis
The primary application involves converting the aldehyde into a carboxylic acid, which is then coupled with an amine to form the critical amide linkage found in many PDE4 inhibitors.[20][21]
-
Oxidation to Carboxylic Acid: The aldehyde is efficiently oxidized to 3-(cyclopentyloxy)-4-methoxybenzoic acid. A common and effective oxidizing agent for this transformation is sulfamic acid or sodium chlorite.[20][22] This acid is a key intermediate in its own right.
-
Amide Coupling: The carboxylic acid is activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with a desired amine, such as 4-amino-3,5-dichloropyridine, in the presence of a base to form the final amide product.[2][20] This is the final key step in the synthesis of Roflumilast analogues.[1][22]
-
Other Derivatizations: The aldehyde can also undergo other useful transformations:
4.2. Derivatization Pathways Diagram
Caption: Key derivatization pathways from the core aldehyde.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for medicinal chemistry and drug discovery. The Williamson ether synthesis provides a reliable and scalable route to its production from inexpensive starting materials. The protocol and insights provided herein offer a validated framework for researchers to synthesize this intermediate. Its versatile aldehyde functionality serves as a gateway to a rich portfolio of derivatives, particularly the potent and selective PDE4 inhibitors that are vital for treating a range of inflammatory and neurological diseases.
References
- 1. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. jk-sci.com [jk-sci.com]
- 13. prepchem.com [prepchem.com]
- 14. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. echemi.com [echemi.com]
- 17. scbt.com [scbt.com]
- 18. PubChemLite - 4-(cyclopentyloxy)-3-methoxybenzaldehyde (C13H16O3) [pubchemlite.lcsb.uni.lu]
- 19. asianpubs.org [asianpubs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This versatile benzaldehyde derivative is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD). This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, a yellowish liquid at room temperature, serves as a pivotal building block in medicinal chemistry.[1][2] Its molecular structure, featuring a cyclopentyloxy and a methoxy group on the benzaldehyde ring, provides a unique scaffold for the synthesis of complex molecules with therapeutic potential.[2] The primary application of this intermediate is in the multi-step synthesis of Roflumilast, a potent anti-inflammatory drug.[3] The aldehyde functional group allows for further chemical transformations, making it a valuable precursor for a range of organic syntheses.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 67387-76-2 | [4] |
| Molecular Formula | C₁₃H₁₆O₃ | [4] |
| Molecular Weight | 220.27 g/mol | [2] |
| Appearance | Yellowish liquid | [1][2] |
| Boiling Point | 150-157 °C / 5 mmHg | [2] |
| Purity (typical) | ≥ 97% (HPLC) | [2] |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, the phenoxide of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5] The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the Sₙ2 reaction mechanism by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.[5] Potassium carbonate is a commonly used base due to its moderate basicity and good solubility in the reaction medium.[6]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isovanillin (1.0 eq) in anhydrous acetone or DMF (approximately 10 mL per gram of isovanillin).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by cyclopentyl bromide (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature around 80-90°C is suitable) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The disappearance of the isovanillin spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Isolation of Crude Product: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) as the eluent.[7] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a yellowish liquid.
Characterization of this compound
Proper characterization of the synthesized intermediate is crucial to ensure its identity and purity before proceeding to the next synthetic step. The following are typical analytical data for this compound.
Table 2: Analytical Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.83 (s, 1H, -CHO), 7.42 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.39 (d, J=1.8 Hz, 1H, Ar-H), 6.96 (d, J=8.2 Hz, 1H, Ar-H), 4.85 (m, 1H, -OCH-), 3.92 (s, 3H, -OCH₃), 2.00-1.80 (m, 4H, cyclopentyl-H), 1.70-1.55 (m, 4H, cyclopentyl-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190.9, 154.9, 150.1, 129.9, 126.8, 111.9, 109.4, 82.0, 56.1, 32.8, 24.1. |
| IR (neat, cm⁻¹) | ~2960 (C-H, aliphatic), 2870 (C-H, aliphatic), 1680 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1270, 1140 (C-O, ether). |
| HPLC | Purity is typically determined on a C18 reverse-phase column with a mobile phase of acetonitrile and water.[8] |
Application in the Synthesis of Roflumilast
This compound is a key precursor in the synthesis of Roflumilast. The synthetic route involves the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction.
Step 1: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
The aldehyde group is oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid or hydrogen peroxide.[9][10] This method is preferred over stronger oxidizing agents that might affect other functional groups in the molecule.
Experimental Workflow: Oxidation and Amide Coupling
Caption: Synthetic workflow from the intermediate to Roflumilast.
Detailed Protocol: Oxidation
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
tert-Butanol (t-BuOH)
-
Water
-
Standard work-up reagents (e.g., sodium sulfite, HCl, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., 2:1 v/v).
-
Buffering: Add sodium dihydrogen phosphate (1.2 eq) to the solution to maintain a slightly acidic pH.
-
Oxidation: Slowly add a solution of sodium chlorite (1.5 eq) in water to the reaction mixture, maintaining the temperature below 30°C.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with HCl to pH ~2-3.
-
Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Cyclopentyloxy)-4-methoxybenzoic acid as a solid. This can be further purified by recrystallization if necessary.
Step 2: Amide Coupling to form Roflumilast
The final step is the formation of the amide bond between 3-(cyclopentyloxy)-4-methoxybenzoic acid and 4-amino-3,5-dichloropyridine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride using thionyl chloride (SOCl₂), and then reacting it with the amine in the presence of a base.[11][12]
Detailed Protocol: Amide Coupling
Materials:
-
3-(Cyclopentyloxy)-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
4-Amino-3,5-dichloropyridine
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 3-(cyclopentyloxy)-4-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 1-2 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: In a separate flask, dissolve 4-amino-3,5-dichloropyridine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Coupling: To the solution of the amine, add a solution of the freshly prepared acid chloride in anhydrous DCM dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Roflumilast can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to yield the pure product.[13]
Mechanism of Action: The Role of PDE4 Inhibition
Roflumilast, synthesized from this compound, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cells, including inflammatory cells.[12]
Signaling Pathway of PDE4 Inhibition
Caption: Simplified signaling pathway of Roflumilast-mediated PDE4 inhibition.
By inhibiting PDE4, Roflumilast leads to an accumulation of intracellular cAMP in inflammatory cells such as neutrophils, eosinophils, and macrophages.[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, leading to a suppression of the inflammatory response. This includes the reduced release of pro-inflammatory mediators like leukotrienes and cytokines, and a decrease in the activity of immune cells.[12] This anti-inflammatory effect is the basis for Roflumilast's therapeutic efficacy in COPD.
Conclusion
This compound is a key pharmaceutical intermediate with significant applications in the synthesis of PDE4 inhibitors. The protocols and application notes provided herein offer a robust framework for its synthesis, characterization, and further utilization. A thorough understanding of the underlying chemical principles and adherence to the detailed experimental procedures are paramount for achieving high yields and purity, thereby facilitating the development of novel therapeutics.
References
- 1. hmdb.ca [hmdb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 4. scbt.com [scbt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
The Versatile Intermediate: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the successful synthesis of novel therapeutic agents. Among these, 3-(Cyclopentyloxy)-4-methoxybenzaldehyde has emerged as a cornerstone building block, particularly in the synthesis of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile aldehyde in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: A Profile of this compound
This compound, with the CAS number 149488-21-3, is an aromatic aldehyde characterized by a cyclopentyloxy and a methoxy group on the benzene ring. This unique substitution pattern makes it a valuable precursor in organic synthesis, lending itself to a variety of chemical transformations.[1] Its primary significance in medicinal chemistry lies in its role as a key intermediate for the synthesis of a class of drugs that target phosphodiesterase 4 (PDE4).[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.27 g/mol [1] |
| Appearance | Yellowish liquid[1] |
| Boiling Point | 150-157 °C / 5 mmHg[1] |
| CAS Number | 149488-21-3 |
| Storage Conditions | 0-8 °C[4] |
Core Application: A Gateway to Phosphodiesterase-4 (PDE4) Inhibitors
The enzyme phosphodiesterase-4 (PDE4) is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes.[3][5] Dysregulation of cAMP signaling is implicated in various inflammatory and neurological disorders. Consequently, inhibitors of PDE4 have garnered significant attention as therapeutic agents for conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurodegenerative diseases like Alzheimer's.[3][5][6]
This compound serves as a crucial starting material for the synthesis of numerous PDE4 inhibitors. The catechol-like diether moiety (cyclopentyloxy and methoxy groups) is a common structural feature in many potent PDE4 inhibitors, contributing to their binding affinity and selectivity.
The Synthesis of Roflumilast and Piclamilast
A prominent example of the application of this compound is in the synthesis of Roflumilast and Piclamilast, both potent PDE4 inhibitors.[7][8][9] The synthesis typically involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.
Caption: Synthetic pathway from this compound to PDE4 inhibitors.
Application in Selective PDE4D Inhibitors for Neurological Disorders
Beyond broad-spectrum PDE4 inhibitors, this compound is instrumental in the development of subtype-selective inhibitors, particularly for PDE4D. The PDE4D subtype is a promising target for treating neurodegenerative conditions like Alzheimer's disease, as its inhibition can enhance cognitive function and memory without the common side effects of non-selective PDE4 inhibitors, such as emesis.[5][6][10]
Researchers have utilized this compound to synthesize novel derivatives with improved selectivity for PDE4D. For instance, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives were designed and synthesized, leading to compounds with increased potency and selectivity as PDE4D inhibitors.[10][11] One notable example is the development of GEBR-7b and related compounds, which have shown promise in restoring memory impairment.[6][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the alkylation of isovanillin.[12][13]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Cyclopentyl bromide
-
Potassium hydroxide
-
Potassium iodide
-
Absolute ethanol
-
Ethyl acetate
-
1 N HCl
-
1 N NaOH
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl ether
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (0.36 mol) in 400 mL of absolute ethanol, add potassium hydroxide (0.72 mol), potassium iodide (0.01 mol), and cyclopentyl bromide (0.72 mol).[13]
-
Heat the mixture to reflux and maintain for 48 hours.[13]
-
After cooling to room temperature, concentrate the reaction mixture to a syrup under reduced pressure.[13]
-
Dissolve the resulting residue in 500 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.[13]
-
Dry the organic fraction over anhydrous sodium sulfate and concentrate to dryness.[13]
-
Purify the resulting amber syrup by liquid chromatography over silica gel using 20% ethyl ether in hexane as the eluent to yield analytically pure this compound as an oil.[13]
Protocol 2: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid, a key step in the synthesis of many PDE4 inhibitors.[12]
Materials:
-
This compound
-
Sulphamic acid
-
Appropriate solvent (e.g., aqueous media)
Procedure:
-
Dissolve this compound in a suitable solvent system.
-
Add sulphamic acid to the solution.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, work up the reaction mixture by extraction and acidification to isolate the 3-(cyclopentyloxy)-4-methoxybenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of a 3-(Cyclopentyloxy)-4-methoxyphenyl Acrylate Derivative
This protocol demonstrates the use of this compound in a condensation reaction to form a cinnamic acid derivative, another important intermediate.[12]
Materials:
-
This compound
-
Malonic acid
-
N,N-dimethylformamide dimethylacetal (DMF-DMA)
-
Triethylamine
-
Appropriate solvent
Procedure:
-
In a suitable reaction vessel, combine this compound and malonic acid in a solvent.
-
Add N,N-dimethylformamide dimethylacetal (DMF-DMA) and triethylamine to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
The reaction mechanism involves the formation of an enamine intermediate from malonic acid and DMF-DMA, which then reacts with the aldehyde.[12]
-
After completion, the product, (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid, can be isolated through standard workup and purification procedures.
Caption: A generalized workflow for developing drug candidates from this compound.
Conclusion and Future Perspectives
This compound has solidified its position as a valuable and versatile intermediate in medicinal chemistry. Its structural features are ideally suited for the synthesis of potent PDE4 inhibitors, with significant applications in treating inflammatory and neurological diseases. The synthetic protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound. As the demand for more selective and potent therapeutics continues to grow, the innovative use of well-established building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. WO2004080967A1 - Novel process for the preparation of roflumilast - Google Patents [patents.google.com]
- 10. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
Application Notes & Protocols: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde in Synthetic Chemistry
These application notes provide an in-depth guide to the reaction mechanisms, protocols, and applications of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, particularly phosphodiesterase-4 (PDE4) inhibitors.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical guidance.
Introduction to this compound
This compound is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a cyclopentyloxy and a methoxy group on the benzene ring, imparts specific electronic and steric properties that are leveraged in the construction of complex molecules.[1] This compound is of particular interest in medicinal chemistry as a key precursor to a class of anti-inflammatory drugs known as PDE4 inhibitors, such as Roflumilast and Piclamilast.[2][6][7] The synthesis and subsequent reactions of this aldehyde are fundamental to the development of these and other therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [8] |
| Molecular Weight | 220.26 g/mol | [8] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 150-157 °C / 5 mmHg | [1] |
| CAS Number | 67387-76-2 | [8] |
| Purity | ≥ 97% (HPLC) | [1] |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[9][10][11][12][13][14] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclopentyl bromide.
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 mechanism.[10][11][12][13] The key steps are:
-
Deprotonation: A base, such as potassium hydroxide (KOH), deprotonates the phenolic hydroxyl group of isovanillin to form a more nucleophilic potassium phenoxide.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of cyclopentyl bromide in a backside attack, leading to the formation of the ether bond.
-
Displacement: The bromide ion is displaced as the leaving group.
The concerted nature of the SN2 reaction results in an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the symmetrical cyclopentyl group.[12]
Caption: Williamson Ether Synthesis Mechanism.
Experimental Protocol
This protocol is adapted from established literature procedures.[15]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI) (catalyst)
-
Cyclopentyl bromide
-
Absolute ethanol
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl ether for elution
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in 400 mL of absolute ethanol, add potassium hydroxide (40.4 g, 0.72 mol) and potassium iodide (1.0 g, 0.01 mol).
-
Add cyclopentyl bromide (77.0 mL, 0.72 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a syrup.
-
Dissolve the resulting residue in 500 mL of ethyl acetate.
-
Wash the organic layer sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.
-
Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the resulting amber syrup by column chromatography on silica gel using a mixture of 20% ethyl ether in hexane as the eluent to yield the analytically pure product as an oil.
Data Summary for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 54.9 g | 1.0 |
| Potassium Hydroxide | 56.11 | 40.4 g | 2.0 |
| Cyclopentyl Bromide | 149.04 | 77.0 mL | 2.0 |
| Potassium Iodide | 166.00 | 1.0 g | 0.02 |
Key Reactions of the Aldehyde Functional Group
The aldehyde group in this compound is a versatile functional handle for a variety of synthetic transformations, most notably olefination reactions to form carbon-carbon double bonds.
Wittig Reaction
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes.[16][17][18][19][20] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).
Mechanism: The reaction proceeds through a nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate, which then cyclizes to an oxaphosphetane.[18] The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide.[18] The formation of the very stable P=O bond is the driving force for this reaction.[18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 7. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 8. echemi.com [echemi.com]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. prepchem.com [prepchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
- 18. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Biological activity of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde analogs
An in-depth guide to the synthesis, biological evaluation, and application of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde analogs as potent and selective phosphodiesterase 4 (PDE4) inhibitors.
Introduction: A Scaffold of Therapeutic Promise
This compound and its derivatives represent a significant class of small molecules primarily investigated for their potent inhibitory activity against phosphodiesterase type 4 (PDE4).[1][2] PDE4 is a crucial enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), playing a pivotal role in regulating inflammatory responses and neuronal functions.[3][4] By inhibiting PDE4, these compounds elevate intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, most notably by activating cAMP response element-binding protein (CREB).[5][6][7] This mechanism makes PDE4 inhibitors attractive therapeutic candidates for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurodegenerative disorders like Alzheimer's disease.[4][7][8][9]
The 3-(cyclopentyloxy)-4-methoxyphenyl moiety serves as a key structural scaffold, mimicking the catechol group found in the natural PDE4 substrate, cAMP, and anchoring the inhibitor within the enzyme's active site.[3] Modifications to this core structure, particularly at the benzaldehyde position, have led to the development of analogs with improved potency, selectivity for specific PDE4 subtypes (A, B, C, and D), and optimized pharmacokinetic profiles.[5][10] This guide provides detailed protocols for the synthesis and comprehensive biological characterization of these analogs, designed for researchers in drug discovery and pharmacology.
Part 1: Synthesis of the Core Scaffold and Analogs
The foundational step in exploring this chemical series is the synthesis of the parent aldehyde, which serves as a versatile intermediate for further elaboration.[11]
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature methods for the O-alkylation of isovanillin.[11][12]
Causality: The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of isovanillin (3-hydroxy-4-methoxybenzaldehyde), generated by a base (potassium hydroxide), acts as a nucleophile attacking the electrophilic cyclopentyl bromide. Ethanol is a suitable polar protic solvent for this reaction.
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (isovanillin)
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI, catalyst)
-
Cyclopentyl bromide
-
Absolute ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (0.36 mol) in 400 mL of absolute ethanol.
-
Add potassium hydroxide (0.72 mol) and a catalytic amount of potassium iodide (0.01 mol) to the solution.
-
Add cyclopentyl bromide (0.72 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a syrup.[12]
-
Dissolve the resulting residue in 500 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 50 mL of dilute HCl, 100 mL of saturated sodium bicarbonate, and 50 mL of brine.[12]
-
Dry the organic fraction over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purify the resulting crude oil by silica gel chromatography using a suitable eluent system (e.g., 20% ethyl ether in hexane) to yield the pure this compound.[12]
Analog Synthesis: The aldehyde can be further modified. For example, it can be condensed with malonic acid to form a cinnamic acid derivative or converted to an oxime, which can then be alkylated to generate a diverse library of analogs.[13]
Part 2: Biological Activity Profiling
A systematic evaluation of biological activity is critical. The workflow below outlines a screening cascade, moving from direct target engagement to cellular and functional outcomes.
Caption: A typical workflow for characterizing novel PDE4 inhibitors.
Protocol 2: PDE4 Enzyme Inhibition Assay (Biochemical)
This protocol describes a fluorescence polarization (FP) assay, a common method for measuring PDE activity.[14] The principle relies on a fluorescently labeled cAMP (cAMP-FAM). When hydrolyzed by PDE4, the resulting 5'-AMP-FAM is captured by a binding agent, forming a large complex that tumbles slowly and emits a high FP signal. Inhibition of PDE4 prevents this, resulting in a low FP signal.
Causality: This assay directly measures the interaction between the compound and the isolated enzyme, providing a quantitative measure of potency (IC₅₀) without the complexities of a cellular environment.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
-
Fluorescein-labeled cAMP substrate (cAMP-FAM)
-
PDE Assay Buffer
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compounds and positive control (e.g., Roflumilast, Rolipram)
-
384-well, low-volume black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the PDE4 enzyme stock to the desired working concentration in pre-chilled PDE Assay Buffer.
-
Substrate Preparation: Dilute the cAMP-FAM stock to its working concentration in PDE Assay Buffer.
-
Reaction Initiation: Add the diluted PDE4 enzyme solution to the wells containing the compounds. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.
-
To start the reaction, add the diluted cAMP-FAM substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination & Detection: Stop the reaction by adding the Binding Agent. This agent will bind to the hydrolyzed 5'-AMP-FAM.
-
Incubate for another 30 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.
Protocol 3: Intracellular cAMP Measurement (Cellular)
This protocol confirms that enzyme inhibition translates to functional activity in a cellular context.[6] It uses a luminescence-based assay (e.g., cAMP-Glo™) to quantify changes in intracellular cAMP levels.
Causality: Active PDE4 inhibitors will prevent the degradation of endogenously produced cAMP, leading to its accumulation. The cAMP-Glo™ assay uses a kinase that is activated by cAMP; the amount of active kinase is determined in a subsequent reaction that produces light, with the light signal being proportional to the cAMP concentration.
Caption: Inhibition of PDE4 by an analog prevents cAMP degradation.
Materials:
-
A suitable cell line (e.g., HEK293, SH-SY5Y, or U937)
-
White, opaque 96-well cell culture plates
-
cAMP-Glo™ Assay Kit (or similar)
-
Test compounds and positive control (e.g., Rolipram)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white plate at a density of 5,000-10,000 cells per well. Incubate overnight to allow for attachment.[6]
-
Compound Treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compounds or controls.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[6]
-
Cell Lysis: Equilibrate the plate and assay reagents to room temperature. Add the cAMP-Glo™ Lysis Buffer to each well and mix on a plate shaker for 2 minutes. Incubate for 10 minutes to ensure complete lysis.[6]
-
cAMP Detection: Add the cAMP-Glo™ Detection Solution (containing the PKA enzyme) to each well. Mix and incubate for 20 minutes at room temperature.
-
Luminescence Generation: Add the Kinase-Glo® Reagent to each well. This reagent measures the remaining ATP after the PKA reaction, which is inversely proportional to cAMP levels. Mix and incubate for 10 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Calculate the fold-increase in cAMP over the vehicle control and determine EC₅₀ values.
Protocol 4: Anti-Inflammatory Activity Assay
This functional assay measures the ability of the compounds to suppress the production of pro-inflammatory mediators in immune cells. A common model is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated monocytes.[15][16]
Causality: In inflammatory cells, cAMP is a key negative regulator of pro-inflammatory cytokine synthesis. By increasing cAMP, PDE4 inhibitors suppress the signaling pathways that lead to the transcription and release of TNF-α following an inflammatory stimulus like LPS.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).[15][17]
-
RPMI-1640 culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds and positive control (e.g., Dexamethasone)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells (differentiated into macrophages with PMA, if desired) or PBMCs into a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response.[15] Include wells with cells and compounds but no LPS as a baseline control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[15]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Protocol 5: Cytotoxicity Assay (MTT Assay)
It is essential to determine if the observed biological effects are due to specific pathway modulation or general cytotoxicity.[18] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Causality: Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.[19]
Materials:
-
Cell line used in functional assays
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with the same concentrations of compounds used in the functional assays. Incubate for a duration relevant to the functional experiment (e.g., 24-48 hours).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration). A high CC₅₀ relative to the functional IC₅₀ indicates a good therapeutic window.
Part 3: Data Presentation and Interpretation
Summarizing quantitative data in a structured table is crucial for comparing the activity and selectivity of different analogs.
| Compound ID | PDE4D IC₅₀ (nM) | TNF-α IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI)¹ |
| Parent Cmpd | 150 | 450 | > 20 | > 44 |
| Analog 8a | 8.5 | 35 | > 20 | > 571 |
| Analog 10b | 12.2 | 58 | > 20 | > 345 |
| Rolipram | 95 | 280 | 15 | 54 |
¹ Selectivity Index (SI) is calculated as CC₅₀ / TNF-α IC₅₀. A higher SI value is desirable.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the parent scaffold can reveal key structural requirements for potent and selective PDE4 inhibition.[21]
Caption: The iterative cycle of SAR analysis in drug development.
-
Catechol Mimic: The 3-cyclopentyloxy-4-methoxy arrangement is critical for binding to the active site. The cyclopentyloxy group fits into a hydrophobic pocket, and this modification often provides superior drug-like properties compared to a free hydroxyl group.[3]
-
Chain and Terminal Group: The nature of the substituent replacing the aldehyde is paramount. Studies have shown that chains containing polar functional groups, such as amides or oximes linked to hydrophilic moieties like morpholine, can significantly increase potency and selectivity for specific PDE4 subtypes, particularly PDE4D.[5][10]
-
Hydrophilicity: Increasing the hydrophilicity of the chain and terminal function appears to be a key strategy for achieving selective interaction with the PDE4 catalytic pocket while potentially reducing off-target effects and improving safety profiles.[5][10]
Conclusion
The this compound scaffold is a validated starting point for the development of potent and selective PDE4 inhibitors. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and characterizing novel analogs. By systematically applying biochemical, cellular, and functional assays, researchers can effectively identify lead compounds with therapeutic potential for treating a wide array of inflammatory and neurological diseases. The integration of cytotoxicity profiling and SAR analysis ensures the development of candidates with a favorable safety and efficacy profile, paving the way for further preclinical and clinical investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 5. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: A Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde has emerged as a pivotal building block, offering a unique combination of steric and electronic properties that facilitate its elaboration into a diverse array of high-value compounds.[1] Its utility is most prominently demonstrated in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential for inflammatory diseases.[2][3][4] This guide provides an in-depth exploration of this versatile aldehyde, presenting its fundamental properties, key synthetic applications, and detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.
Compound Profile: Physicochemical and Safety Data
A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [1][5][6] |
| Molecular Weight | 220.27 g/mol | [1][5][6] |
| Appearance | Yellowish liquid | [1][7] |
| Boiling Point | 150-157 °C / 5 mmHg | [1] |
| Density | 1.136 ± 0.06 g/cm³ | [7][8] |
| Storage Conditions | 0-8 °C, under inert atmosphere | [1][7] |
| CAS Number | 67387-76-2 | [1][6][7] |
Safety Profile: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.[5] For comprehensive safety information, consult the Safety Data Sheet (SDS).[5]
Synthetic Protocol: Preparation of this compound
The most common and efficient synthesis of the title compound commences with the readily available starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The following protocol is a robust and scalable procedure for its preparation.
Williamson Ether Synthesis
This reaction proceeds via a classical Williamson ether synthesis, where the phenoxide of isovanillin, generated in situ, acts as a nucleophile to displace the bromide from cyclopentyl bromide.
Caption: Synthetic route to this compound.
Protocol:
-
Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in 400 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).[9]
-
Reaction Execution: Heat the mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture to a syrup using a rotary evaporator.[9]
-
Extraction: Dissolve the resulting residue in 500 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.[9]
-
Purification: Dry the organic fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, an amber syrup, can be purified by column chromatography on silica gel using a 20% ethyl ether in hexane eluent to yield the analytically pure oil.[9]
Application Notes: A Gateway to Complex Molecules
The aldehyde functionality of this compound serves as a versatile handle for a multitude of chemical transformations, enabling the construction of more elaborate molecular frameworks.
Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid: A Precursor to Amide-based Therapeutics
The oxidation of the aldehyde to a carboxylic acid is a critical step in the synthesis of many pharmaceutical agents, including the PDE4 inhibitors Roflumilast and Piclamilast.[10][11][12] This transformation provides the necessary functional group for subsequent amide bond formation.
Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in an appropriate solvent.
-
Oxidation: Add a solution of sulphamic acid and stir the reaction at room temperature.[13] The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is worked up by extraction and the crude product is purified by recrystallization or column chromatography to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid.
This benzoic acid derivative can then be converted to the corresponding acid chloride using thionyl chloride, which is a highly reactive intermediate for amide coupling reactions with various amines to produce compounds like Piclamilast.[10][13]
Olefination Reactions: Extending the Carbon Skeleton
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful tools for carbon-carbon double bond formation.[14][15][16] These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups. For instance, condensing this compound with malonic acid can yield (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid, a cinnamic acid derivative.[13]
Caption: General scheme for olefination reactions.
Protocol (Wittig Reaction Example):
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydroxide) in an anhydrous solvent like THF or dichloromethane.[17][18]
-
Reaction with Aldehyde: To the cooled ylide solution, add a solution of this compound in the same solvent dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched, typically with water, and the product is extracted with an organic solvent.[17]
-
Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules.
Protocol:
-
Imine Formation: In a reaction vessel, dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Reduction: To the solution containing the in situ generated imine, add a reducing agent such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated by extraction.
-
Purification: The crude amine can be purified by column chromatography or by acid-base extraction.
Conclusion: A Cornerstone of Modern Synthesis
This compound has proven itself to be a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group provide access to a wide range of complex molecules, particularly those with therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this important synthetic intermediate in their own research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. fishersci.nl [fishersci.nl]
- 6. scbt.com [scbt.com]
- 7. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. d.web.umkc.edu [d.web.umkc.edu]
Application Notes & Protocols: Leveraging 3-(Cyclopentyloxy)-4-methoxybenzaldehyde in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Intermediate
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a versatile aromatic aldehyde that has emerged as a cornerstone intermediate in the synthesis of high-value pharmaceutical compounds.[1][2] Its unique structure, featuring a bulky cyclopentyloxy group, provides steric and electronic properties that are instrumental in designing selective and potent modulators of biological targets. Primarily, it serves as a critical building block for the synthesis of Phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic potential in treating inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[1][3][4]
This guide provides an in-depth exploration of the scientific rationale and experimental protocols for utilizing this compound, moving from its fundamental properties to its application in the synthesis of advanced drug candidates.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in synthesis, including planning reaction conditions and purification strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [1][5] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 67387-76-2 | [1][5] |
| Appearance | Yellowish to light yellow liquid | [1][6] |
| Boiling Point | 150-157 °C at 5 mmHg | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C, under inert gas | [1][6] |
Scientific Context: The Phosphodiesterase 4 (PDE4) Signaling Pathway
The primary therapeutic relevance of this compound-derived compounds is their ability to inhibit the PDE4 enzyme. PDE4 is a superfamily of enzymes predominantly found in immune and inflammatory cells.[7][8] Its principal function is the specific hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[7]
By inhibiting PDE4, compounds increase the intracellular concentration of cAMP.[7][9] This elevation in cAMP activates downstream signaling cascades, most notably through Protein Kinase A (PKA).[9] The activation of PKA leads to the phosphorylation of various transcription factors, including the cAMP-response element-binding protein (CREB). This cascade ultimately suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins, while potentially increasing the levels of anti-inflammatory cytokines.[9][10] This mechanism is the foundation for the potent anti-inflammatory effects observed with PDE4 inhibitors in diseases like COPD.[11][12][13]
Caption: Mechanism of PDE4 Inhibition.
Core Synthetic Applications & Protocols
This compound is a versatile starting point for various synthetic transformations. The following protocols detail key reactions that leverage its aldehyde functionality and aromatic core to build complex molecules.
Caption: Key Synthetic Routes from the Aldehyde.
Protocol 1: Synthesis of this compound
This protocol describes the O-alkylation of isovanillin, a common and cost-effective method for preparing the title compound.
-
Principle: A Williamson ether synthesis is performed where the phenoxide of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) acts as a nucleophile, displacing the bromide from cyclopentyl bromide. Potassium iodide serves as a catalyst.[14]
-
Materials & Reagents:
-
3-Hydroxy-4-methoxybenzaldehyde (isovanillin): 54.9 g, 0.36 mol
-
Potassium hydroxide (KOH): 40.4 g, 0.72 mol
-
Potassium iodide (KI): 1.0 g, 0.01 mol (catalyst)
-
Cyclopentyl bromide: 77.0 mL, 0.72 mol
-
Absolute ethanol: 400 mL
-
Ethyl acetate, water, dilute HCl, saturated NaHCO₃, saturated NaCl (for work-up)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isovanillin (54.9 g) and absolute ethanol (400 mL). Stir until dissolved.
-
Carefully add potassium hydroxide (40.4 g), potassium iodide (1.0 g), and cyclopentyl bromide (77.0 mL).
-
Heat the mixture to reflux and maintain for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 48 hours, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a syrup.
-
-
Work-up and Purification:
-
Dissolve the resulting residue in ethyl acetate (500 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (1 x 100 mL)
-
Dilute HCl (1 x 50 mL)
-
Saturated sodium bicarbonate solution (1 x 100 mL)
-
Saturated sodium chloride (brine) solution (1 x 50 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amber oil by column chromatography on silica gel, eluting with a mixture of ethyl ether and hexane (e.g., 20% ethyl ether in hexane) to yield the pure product.[14]
-
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
The aldehyde is readily oxidized to the corresponding carboxylic acid, a key precursor for amide coupling reactions.
-
Principle: Oxidation of the aldehyde functional group to a carboxylic acid using a mild oxidizing agent like sulfamic acid.[15] This method is often preferred over stronger oxidants that might affect other parts of the molecule.
-
Materials & Reagents:
-
This compound: 1 equivalent
-
Sulfamic acid: 1.5 - 2 equivalents
-
A suitable solvent system (e.g., aqueous dioxane or similar)
-
-
Step-by-Step Procedure:
-
Dissolve the aldehyde in the chosen solvent in a round-bottom flask.
-
Add an aqueous solution of sulfamic acid dropwise while stirring at room temperature.
-
Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a precipitate forms upon cooling, collect it by filtration. If not, acidify the mixture with dilute HCl to precipitate the carboxylic acid product.
-
Wash the collected solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-(cyclopentyloxy)-4-methoxybenzoic acid.
-
-
Characterization: Confirm product formation via melting point, NMR, and IR spectroscopy (observing the appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid).
Protocol 3: Amide Coupling for Benzamide Synthesis
This protocol outlines the formation of a benzamide, a common core structure in many PDE4 inhibitors like Piclamilast and Roflumilast.[16][17]
-
Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The acyl chloride then reacts with a desired amine in the presence of a non-nucleophilic base to form the stable amide bond.[15]
-
Materials & Reagents:
-
3-(Cyclopentyloxy)-4-methoxybenzoic acid: 1 equivalent
-
Thionyl chloride (SOCl₂): 1.2 - 1.5 equivalents
-
Anhydrous dichloromethane (DCM) or toluene
-
Desired amine (e.g., 2,6-dimethylmorpholin-4-amine): 1.1 equivalents[15]
-
Triethylamine (TEA) or another hindered base: 2-3 equivalents
-
-
Step-by-Step Procedure:
-
Acyl Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend/dissolve the carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.[15]
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 N HCl, 1 N NaOH, and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Characterization: Confirm amide formation via NMR (noting the amide NH proton) and Mass Spectrometry.
Protocol 4: Reductive Amination
This powerful reaction creates new C-N bonds directly from the aldehyde, providing access to a wide range of secondary and tertiary amines.
-
Principle: The aldehyde first reacts with a primary or secondary amine to form an intermediate imine (or iminium ion), which is not isolated but is reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanobohydride (NaBH₃CN).[18][19] NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation.
-
Materials & Reagents:
-
This compound: 1 equivalent
-
Primary or secondary amine: 1.1 equivalents
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]: 1.5 equivalents
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount to facilitate imine formation)
-
-
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aldehyde and the amine in the anhydrous solvent.
-
Add a catalytic amount of acetic acid if needed. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the amine product by NMR and Mass Spectrometry.
Safety and Handling
Professional laboratory practice requires strict adherence to safety protocols when handling chemical reagents.
-
Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and serious eye irritation.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion, inhalation, and contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[20]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, ideally at the recommended temperature of 0-8 °C.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 12. Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 14. prepchem.com [prepchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]
- 17. patents.justia.com [patents.justia.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. fishersci.nl [fishersci.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Welcome to the technical support guide for the purification of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. This guide will address specific issues you may encounter during your experiments, offering troubleshooting advice and detailed protocols to ensure the highest purity of your compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its unique aromatic structure also makes it a valuable component in the flavor and fragrance industry and a building block in broader organic synthesis.[1][2] Achieving high purity of this aldehyde is critical for successful downstream applications and for ensuring the integrity of research data. This guide provides a comprehensive overview of robust purification techniques, focusing on troubleshooting common issues encountered in a laboratory setting.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting the appropriate purification strategy.
| Property | Value | Source |
| CAS Number | 67387-76-2 | [1][3][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][3][4] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 150-157 °C at 5 mmHg | [1] |
| Melting Point | 107-110 °C (of a derivative, likely the pure solid form) | [3][5] |
| Storage | 0-8 °C | [1][5] |
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.
Problem 1: Low Yield After Purification
Question: I am experiencing a significant loss of my target compound after performing a purification protocol. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a frequent challenge and can stem from several factors depending on the method employed.
-
For Bisulfite Adduct Purification:
-
Incomplete Adduct Formation: The reaction with sodium bisulfite may not have gone to completion. Ensure you are using a freshly prepared, saturated aqueous solution of sodium bisulfite.[6] Vigorous shaking is essential to maximize the interfacial contact between the organic aldehyde and the aqueous bisulfite solution.[6]
-
Premature Reversal of Adduct: The bisulfite adduct is reversible under basic conditions.[7] Ensure the pH of the aqueous layer remains neutral or slightly acidic during the extraction of impurities.
-
Incomplete Regeneration of Aldehyde: During the final step of regenerating the aldehyde from the adduct, ensure the pH is sufficiently basic (pH > 12) to drive the equilibrium back to the free aldehyde.[6] Multiple extractions with an organic solvent will be necessary to recover all of the regenerated aldehyde.
-
-
For Column Chromatography:
-
Compound Tailing: Broad or tailing peaks on the column can lead to poor separation and loss of product in mixed fractions. This can be caused by an inappropriate solvent system or interactions with acidic silica gel. Consider adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.
-
Irreversible Adsorption: Highly polar impurities or the aldehyde itself might strongly adhere to the stationary phase. A gradual increase in the polarity of the eluent (gradient elution) can help in recovering the compound.
-
Compound Instability on Silica: Aldehydes can sometimes be unstable on silica gel, leading to degradation. Using a less acidic stationary phase like neutral alumina might be a viable alternative.[8]
-
Problem 2: Persistent Impurities Detected by NMR/TLC
Question: After purification, I still observe impurities in my final product. How can I identify and remove them?
Answer: The nature of the impurity will dictate the best removal strategy.
-
Common Impurity: 3-(Cyclopentyloxy)-4-methoxybenzoic acid: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. This is a very common impurity.
-
Solution: A simple liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, can effectively remove the acidic impurity.[8] The carboxylate salt will be soluble in the aqueous layer, while the desired aldehyde remains in the organic phase.
-
-
Unreacted Starting Materials: If the aldehyde was synthesized via Williamson ether synthesis from isovanillin and bromocyclopentane, unreacted isovanillin could be a potential impurity.
-
Solution: Isovanillin is phenolic and can be removed by an extraction with a dilute sodium hydroxide (NaOH) solution. However, be cautious as a strong base might also promote side reactions of the aldehyde. Column chromatography is often effective at separating these two compounds.
-
-
Other Organic Impurities: For other non-acidic, non-phenolic impurities, a different purification technique may be necessary. If you used bisulfite extraction, consider following up with flash column chromatography for orthogonal purification.
Purification Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-miscible organic solvent like methanol or tetrahydrofuran (THF).[7] A typical starting concentration would be around 0.2-0.5 M.
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use at least a 1.5 molar excess relative to the aldehyde. Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.[6]
-
Extraction of Impurities: Add an equal volume of a non-polar organic solvent, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 9:1), and an equal volume of deionized water. Shake the funnel again. Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehydic impurities will remain in the organic layer.[7]
-
Separation: Carefully separate the aqueous layer containing the adduct. Re-extract the organic layer with a small portion of the saturated bisulfite solution to ensure complete removal of the aldehyde. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped impurities.
-
Regeneration of the Aldehyde: Place the aqueous layer in a clean separatory funnel. Add an equal volume of a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane). While stirring, slowly add a 50% aqueous sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[6] This will reverse the reaction and regenerate the free aldehyde.
-
Final Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the organic layer. Perform two more extractions of the aqueous layer with the organic solvent. Combine all organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Purification Workflow: Bisulfite Adduct Method
References
Technical Support Center: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This molecule is a critical intermediate in the development of various pharmaceuticals, notably as a precursor to phosphodiesterase-4 (PDE4) inhibitors like Cilomilast, which have applications in treating inflammatory respiratory diseases.[1][2][3]
The most common and established route to this compound is the Williamson ether synthesis, involving the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.[4][5] While chemically straightforward, this SN2 reaction presents several practical challenges that can impact yield, purity, and scalability. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, ensuring a successful and reproducible synthesis.
Core Synthesis Protocol: A Validated Approach
This protocol is a robust method adapted from established literature procedures.[4] It serves as our baseline for discussing potential challenges.
Reaction Scheme: Isovanillin reacts with cyclopentyl bromide in the presence of a base to form the desired ether.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| 3-Hydroxy-4-methoxybenzaldehyde | 152.15 | 54.9 g | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 40.4 g | 2.0 |
| Cyclopentyl Bromide | 149.04 | 77.0 mL (107.3 g) | 2.0 |
| Potassium Iodide (KI) | 166.00 | 1.0 g | ~0.017 |
| Absolute Ethanol | 46.07 | 400 mL | Solvent |
| Ethyl Acetate | 88.11 | ~500 mL | Work-up |
| Hexane | 86.18 | As needed | Chromatography |
| Diethyl Ether | 74.12 | As needed | Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) and absolute ethanol (400 mL).
-
Addition of Reagents: Stir the mixture until the isovanillin is dissolved. Sequentially add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Initial Work-up: After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to obtain a syrup-like residue.
-
Extraction: Dissolve the residue in ethyl acetate (500 mL). Transfer to a separatory funnel and wash sequentially with water (100 mL), dilute HCl (1N, 50 mL), saturated sodium bicarbonate solution (100 mL), and finally, saturated sodium chloride (brine) solution (50 mL).[4]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield a crude amber syrup.[4]
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is 20% diethyl ether in hexane.[4] Combine the fractions containing the pure product and concentrate in vacuo to obtain the final product as an analytically pure oil.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, or I've recovered mostly unreacted isovanillin. What went wrong?
Answer: This is a common issue often related to incomplete deprotonation of the starting phenol or insufficient alkylation.
-
Cause A: Ineffective Deprotonation. The Williamson ether synthesis requires the formation of a phenoxide ion to act as the nucleophile.[6][7] If the base is weak, wet, or used in insufficient quantity, the isovanillin will not be fully converted to its reactive phenoxide form.
-
Solution: Ensure your potassium hydroxide (KOH) is of high purity and has been stored in a desiccator. Use at least 2 molar equivalents to drive the equilibrium towards the phenoxide. For challenging cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but requires strict anhydrous conditions.[6]
-
-
Cause B: Poor Electrophile Reactivity. The quality of your cyclopentyl bromide is critical. If it has degraded (e.g., through hydrolysis or elimination upon storage), the concentration of the active electrophile is lowered.
-
Solution: Use freshly opened or distilled cyclopentyl bromide. The protocol includes a catalytic amount of potassium iodide (KI), which is a crucial detail. KI facilitates an in-situ Finkelstein reaction, converting some cyclopentyl bromide to the more reactive cyclopentyl iodide, which can significantly accelerate the reaction rate. Ensure KI is added.
-
-
Cause C: Premature Reaction Quenching. The presence of water in the reaction medium can hydrolyze the cyclopentyl bromide and protonate the phenoxide, halting the reaction.
-
Solution: Use absolute (anhydrous) ethanol as the solvent. While the reaction can tolerate small amounts of water due to the use of KOH, minimizing water content is best practice.
-
Question 2: The reaction has run for 48 hours, but TLC analysis still shows significant starting material. Why has the reaction stalled?
Answer: A stalled reaction points to issues with reactivity or reaction conditions.
-
Cause A: Insufficient Temperature. While reflux in ethanol is a standard condition, variations in heating mantle settings or flask insulation can lead to a lower-than-expected reaction temperature, slowing down the SN2 reaction.
-
Solution: Confirm that a gentle reflux is maintained. Alternatively, switching to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) can accelerate SN2 reactions by better solvating the potassium cation and leaving the "naked" phenoxide nucleophile more reactive. A common alternative system is using potassium carbonate (K₂CO₃) as the base in DMF at around 80-100 °C.[8]
-
-
Cause B: Competing Side Reaction (E2 Elimination). Cyclopentyl bromide is a secondary alkyl halide. This means that the phenoxide, which is a strong base, can induce an E2 elimination reaction to form cyclopentene, consuming your electrophile.[6][7]
-
Solution: Temperature control is key. Excessively high temperatures can favor elimination over substitution. While reflux is necessary, ensure it is not overly vigorous. If elimination is a major suspected issue, attempting the reaction at a slightly lower temperature for a longer duration might improve the substitution/elimination ratio.
-
Question 3: After work-up, I have a dark, viscous oil that is very difficult to purify by column chromatography. How can I improve the purification process?
Answer: Product isolation from this type of reaction can be cumbersome, especially at a larger scale.[8] A clean work-up is essential for a successful purification.
-
Cause A: Incomplete Removal of Base. Residual KOH can cause streaking on the silica column and complicate purification.
-
Solution: Do not skip the dilute acid wash (e.g., 1N HCl) during the aqueous work-up. This step is critical for neutralizing any remaining KOH. The subsequent sodium bicarbonate wash then removes any excess acid.
-
-
Cause B: Formation of Polar Impurities. Various side reactions can form polar impurities that co-elute with your product or streak down the column.
-
Solution:
-
Thorough Work-up: Ensure the full aqueous wash sequence (water, acid, bicarbonate, brine) is completed to remove as many water-soluble impurities as possible.[4]
-
Correct Column Loading: Do not overload the silica column. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight. Load the crude product onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel first.
-
Optimize Eluent System: The suggested 20% diethyl ether in hexane is a good starting point, but may need optimization based on your TLC results.[4] If the product is not moving (low Rf), increase the polarity by adding more ether. If it is moving too fast (high Rf), decrease the polarity. Using a gradient elution (starting with low polarity and gradually increasing) can often provide better separation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for this synthesis?
A: This synthesis proceeds via the Williamson Ether Synthesis , which is a classic bimolecular nucleophilic substitution (SN2 ) reaction.[6][7] The mechanism involves two key steps:
-
Deprotonation: The base (KOH) removes the acidic proton from the hydroxyl group of isovanillin to form a potassium phenoxide salt. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The negatively charged oxygen of the phenoxide attacks the electrophilic carbon atom of cyclopentyl bromide, which bears the bromine atom. This occurs in a single, concerted step where the C-O bond is formed at the same time the C-Br bond is broken. The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not observable here as the electrophile is achiral.
Caption: The SN2 mechanism for this compound synthesis.
Q: Can I use other alkylating agents besides cyclopentyl bromide?
A: Yes, other cyclopentyl derivatives with good leaving groups can be used. Cyclopentyl iodide would be more reactive but is often more expensive and less stable. Cyclopentyl tosylate or mesylate are excellent alternatives as tosylate and mesylate are superb leaving groups, often leading to cleaner reactions and higher yields.[6] The choice typically depends on the cost, availability, and stability of the reagent.
Q: Why is ethanol used as a solvent instead of water?
A: While KOH is soluble in water, the organic starting materials (isovanillin and especially cyclopentyl bromide) have limited water solubility. A solvent like ethanol is used because it can dissolve both the ionic potassium phenoxide and the organic electrophile, allowing them to be in the same phase to react. Water could also lead to undesirable side reactions, such as hydrolysis of the cyclopentyl bromide.
Q: What are the primary safety considerations for this experiment?
A: Standard laboratory safety practices are required.
-
Corrosive Base: Potassium hydroxide (KOH) is highly corrosive and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Flammable Solvents: Ethanol, ethyl acetate, hexane, and diethyl ether are all flammable. Ensure all heating is done using a heating mantle and that there are no open flames in the vicinity. Perform concentrations on a rotary evaporator.
-
Alkylating Agent: Cyclopentyl bromide is an alkylating agent and should be treated as a potential irritant and lachrymator. Handle it in a well-ventilated fume hood.
Experimental Workflow Overview
The following diagram outlines the complete process from reaction setup to final product isolation.
Caption: Workflow for the synthesis and purification of the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cilomilast - Wikipedia [en.wikipedia.org]
- 3. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimization of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction's optimization and troubleshooting. As Senior Application Scientists, we aim to explain not just the procedural steps but the underlying chemical principles to empower you to resolve challenges in your laboratory work.
Section 1: Reaction Overview and Core Principles
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory and neurological disorders.[1][2] The most common and direct method for its preparation is the Williamson ether synthesis.[3]
This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[4] In this specific case, the hydroxyl group of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is deprotonated by a base to form a phenoxide nucleophile, which then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion to form the desired ether product.[3][5][6]
Section 2: Detailed Experimental Protocol & Workflow
This protocol is a synthesized example based on established literature procedures.[6] It provides a solid baseline for optimization.
Materials and Reagents:
-
3-hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Cyclopentyl bromide
-
Potassium hydroxide (KOH)
-
Potassium iodide (KI) (Optional Catalyst)
-
Absolute Ethanol (Solvent)
-
Ethyl acetate (Extraction Solvent)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent: 20% Ethyl ether in Hexane[6]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in absolute ethanol.
-
Base and Catalyst Addition: To the solution, add potassium hydroxide (2.0 eq) and potassium iodide (0.03 eq). Stir until the solids are mostly dissolved.
-
Alkylating Agent: Add cyclopentyl bromide (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the isovanillin spot is no longer visible.
-
Cooling and Concentration: Once complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator to obtain a syrup-like residue.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
-
Drying and Evaporation: Dry the separated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically an amber oil.[6]
-
Purification: Purify the crude oil using silica gel column chromatography. Elute with a mixture of 20% ethyl ether in hexane to obtain the analytically pure this compound.[6]
Section 3: Troubleshooting Guide (Q&A Format)
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
This is the most common issue and can stem from several factors related to the SN2 mechanism.
-
Probable Cause A: Incomplete Deprotonation of Isovanillin. The phenoxide is the active nucleophile. If the hydroxyl group is not fully deprotonated, the reaction rate will be significantly lower.
-
Solution: Ensure your base is of high quality and used in sufficient excess (typically 1.5-2.0 equivalents). Potassium hydroxide is effective, but stronger bases or alternative systems can be used.[6] Ensure vigorous stirring to overcome any solubility issues.
-
-
Probable Cause B: Inappropriate Solvent Choice. Protic solvents like ethanol (the solvent for the phenoxide's conjugate acid) can solvate the phenoxide ion, creating a "solvent cage" that hinders its ability to act as a nucleophile. This slows down the reaction.[3]
-
Probable Cause C: Insufficient Reaction Time or Temperature. The Williamson ether synthesis can be slow, especially with less reactive halides.
-
Solution: Ensure the reaction has gone to completion using TLC analysis before beginning work-up. The literature reports reaction times from 1 to 48 hours at temperatures between 50-100 °C.[3][6] If feasible, increasing the temperature can accelerate the reaction. Alternatively, microwave-assisted heating has been shown to dramatically reduce reaction times and increase yields.[3][8]
-
Q2: I've identified cyclopentene as a major byproduct in my crude product mixture. Why did this form and how can I prevent it?
-
Cause: Competing E2 Elimination Reaction. This is a classic side reaction in Williamson ether synthesis, particularly with secondary alkyl halides like cyclopentyl bromide.[4][9] The phenoxide ion, in addition to being a good nucleophile, is also a reasonably strong base. It can abstract a proton from a carbon adjacent to the bromide, leading to the formation of an alkene (cyclopentene) via an E2 mechanism.
-
Solutions to Minimize Elimination:
-
Lower the Reaction Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.
-
Solvent Choice: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor SN2 over E2.[10]
-
Use a Better Leaving Group: Consider preparing cyclopentyl tosylate from cyclopentanol. The tosylate is an excellent leaving group, which can accelerate the SN2 reaction rate so significantly that it outcompetes the E2 pathway, even at lower temperatures.[4]
-
Q3: Should I use a Phase Transfer Catalyst (PTC)? What are the benefits?
-
Answer: Yes, using a phase transfer catalyst is a highly effective optimization strategy. A PTC, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the cyclopentyl bromide resides.[3][11]
-
Key Advantages:
-
Milder Conditions: Allows the use of inexpensive bases like potassium carbonate or even sodium hydroxide without needing strictly anhydrous (and expensive) solvents.[12][13]
-
Increased Reaction Rates: The PTC brings the reactants together, accelerating the reaction.[13]
-
"Greener" Chemistry: Can reduce or eliminate the need for volatile organic solvents, sometimes allowing the reaction to run in a biphasic water/organic solvent system.[13]
-
Section 4: Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the desired reaction? A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It is a single, concerted step where the negatively charged oxygen of the phenoxide attacks the carbon atom bonded to the bromine from the backside, simultaneously displacing the bromide leaving group.[3][4]
Q: Why is potassium iodide (KI) often added as a co-catalyst? A: This is a classic technique to accelerate reactions involving alkyl bromides or chlorides. The iodide ion from KI reacts with cyclopentyl bromide in an equilibrium reaction (the Finkelstein reaction) to form a small amount of cyclopentyl iodide in situ. Iodide is a much better leaving group than bromide, so the subsequent SN2 reaction with the phenoxide is significantly faster.
Q: How do different solvents affect the reaction? A: Solvent choice is critical for optimizing SN2 reactions. The ideal solvent stabilizes the transition state more than the reactants.
| Solvent Type | Examples | Impact on Reaction | Rationale |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Highly Favorable | Solvates the cation (K⁺) but not the phenoxide anion, increasing nucleophile reactivity.[3][7] |
| Polar Protic | Ethanol, Water, Methanol | Less Favorable | Strongly solvates the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[3] |
| Apolar | Hexane, Toluene | Unfavorable | Reactants (phenoxide salt) have very poor solubility, leading to an extremely slow or non-existent reaction.[3] |
Q: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate alongside spots of your starting materials (isovanillin and cyclopentyl bromide). Develop the plate in an appropriate eluent system (e.g., 30% ethyl acetate in hexane). Isovanillin, being a phenol, is quite polar and will have a low Rf value. The product is much less polar and will have a significantly higher Rf. The reaction is complete when the isovanillin spot has completely disappeared.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. orgchemres.org [orgchemres.org]
- 9. Williamson Synthesis [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jetir.org [jetir.org]
Technical Support Center: Stability of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde and its Derivatives
Welcome to the technical support guide for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde and its related derivatives. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile aromatic compound.[1] As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, its stability is paramount to ensure the integrity of your research and the quality of your final products.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges you may encounter.
Section 1: Understanding the Core Stability Issues
This compound, while noted for its utility and compatibility with various solvents, possesses functional groups that are susceptible to degradation under common experimental and storage conditions.[1] The primary points of instability are the aldehyde group and, to a lesser extent, the ether linkages.
The aldehyde group is highly susceptible to oxidation, which can convert it into the corresponding carboxylic acid (3-(cyclopentyloxy)-4-methoxybenzoic acid).[2][3] This process can be initiated by exposure to atmospheric oxygen (autoxidation), light, and trace metal impurities.[3][4][5] The presence of electron-donating groups on the benzene ring, such as the methoxy and cyclopentyloxy groups, can influence the reactivity of the aldehyde.
The ether linkages (cyclopentyloxy and methoxy) are generally more stable but can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common under typical laboratory protocols.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the handling, storage, and use of this compound and its derivatives.
FAQ 1: Storage and Handling
Question: I received a shipment of this compound that appears as a yellowish liquid. The product sheet says it should be stored at 0-8°C. Is the color normal, and what are the optimal storage conditions to prevent degradation?
Answer:
A yellowish appearance for this compound is normal.[1] However, deepening of the color over time can indicate degradation. To maintain its stability, strict adherence to storage protocols is crucial.
-
Core Causality: The primary degradation pathway for benzaldehyde derivatives is oxidation to benzoic acid, which is often initiated by air and light.[3] This is a radical chain process that can be accelerated by elevated temperatures.[4]
-
Troubleshooting & Best Practices:
-
Temperature: Store the compound at the recommended 0-8°C.[1][6] This slows down the rate of autoxidation.
-
Atmosphere: Upon opening, flush the headspace of the container with an inert gas like argon or nitrogen before resealing. This displaces oxygen, a key reactant in the oxidation process. The material is noted to be air-sensitive.
-
Light: Store the container in a dark place or use an amber vial to protect it from light, which can catalyze oxidation.
-
Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
-
FAQ 2: Reaction Monitoring and Impurity Detection
Question: I'm using this aldehyde in a multi-step synthesis. My recent reactions have shown lower yields and an unexpected byproduct. How can I confirm if the starting material has degraded?
Answer:
Degradation of the starting aldehyde is a common reason for reduced yields and the formation of impurities.[7] The most likely impurity is the corresponding carboxylic acid.
-
Core Causality: If the aldehyde oxidizes to 3-(cyclopentyloxy)-4-methoxybenzoic acid, this new compound will either not participate in the desired reaction or will lead to different, unwanted side products, thus lowering the overall yield of your target molecule.
-
Troubleshooting & Analytical Protocols:
-
Purity Check: Before use, always check the purity of the aldehyde, especially if it has been stored for a long time or the container has been opened multiple times.
-
Analytical Methods: Several analytical techniques can be used to detect the presence of the carboxylic acid impurity:
-
Thin Layer Chromatography (TLC): A quick check. The carboxylic acid will have a different Rf value than the aldehyde, typically appearing more polar.
-
High-Performance Liquid Chromatography (HPLC): The most common and quantitative method.[8] Develop a method that can separate the aldehyde from the potential carboxylic acid impurity. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly distinguish between the aldehyde proton (singlet around 9-10 ppm) and the carboxylic acid proton (a broad singlet, typically >10 ppm).
-
-
Protocol: HPLC Purity Check
-
Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the aldehyde and potential acid absorb (e.g., 260 nm).[10]
-
-
Analysis: Inject the sample. The aldehyde should elute as a major peak. The presence of a significant secondary peak, especially one that elutes earlier (and is more polar), could indicate the carboxylic acid impurity.
FAQ 3: Preventing Degradation During Reactions
Question: My reaction requires elevated temperatures. How can I minimize the degradation of the aldehyde during the procedure?
Answer:
Running reactions at elevated temperatures increases the risk of aldehyde oxidation. Several strategies can mitigate this.
-
Core Causality: Heat provides the activation energy for the autoxidation radical chain reaction.[4]
-
Troubleshooting & In-process Stabilization:
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can inhibit the oxidation process.[11] Common examples include butylated hydroxytoluene (BHT) or tocopherol.[12][13] However, you must first verify that the antioxidant does not interfere with your desired reaction.
-
Reagent Purity: Ensure all solvents and reagents are free from peroxide impurities, which can initiate oxidation.
-
Order of Addition: If possible, add the aldehyde to the reaction mixture just before the step where it is consumed, minimizing its exposure time to harsh conditions.
-
Section 3: Understanding Degradation Pathways
To effectively troubleshoot, it is essential to understand the primary degradation mechanisms.
Oxidative Degradation Pathway
The most significant stability issue is the autoxidation of the aldehyde to a carboxylic acid. This proceeds through a free-radical chain reaction.[4]
Caption: Simplified workflow of aldehyde autoxidation.
This process is self-catalyzing, as the reaction generates more radicals that continue the chain. The main product is the carboxylic acid, formed via a Baeyer-Villiger type reaction involving the peroxy acid intermediate.[4]
Section 4: Data Summary and Analytical Methods
Consistent quality control is essential for reliable experimental outcomes. The table below summarizes key properties and recommended analytical methods for assessing the stability of this compound.
| Parameter | Value / Method | Purpose | Reference |
| Appearance | Yellowish Liquid | Initial quality check | [1] |
| Purity (Typical) | ≥ 97% (HPLC) | Confirm starting material quality | [1] |
| Storage Temp. | 0-8 °C | Minimize thermal degradation | [1][6] |
| Primary Degradant | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | Identify main impurity | [3][4] |
| Recommended QC | HPLC, ¹H NMR | Quantify purity and detect oxidation | [8] |
| Accelerated Testing | Forced degradation studies (heat, light, oxidation) | Predict long-term stability | [14] |
Forced Degradation Studies
For drug development professionals, performing forced degradation studies is a regulatory expectation and a crucial step in understanding the intrinsic stability of the molecule.[15][16] These studies involve intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[14]
Caption: General workflow for a forced degradation study.
By subjecting this compound to these conditions, you can proactively identify degradation products, develop stability-indicating analytical methods, and establish appropriate storage and handling procedures for downstream intermediates and final APIs.[14][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents [mdpi.com]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. mdpi.com [mdpi.com]
- 14. acdlabs.com [acdlabs.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Purification of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Welcome to the technical support guide for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common purity challenges encountered during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound, and what are the most common impurities?
A1: The most prevalent synthesis route is a Williamson ether synthesis, involving the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide, such as cyclopentyl bromide.[3][4] The reaction is typically conducted in a polar aprotic solvent like ethanol or DMF, with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group.[3][4]
Common impurities stemming from this process include:
-
Unreacted Isovanillin: Incomplete reaction leaves residual starting material. Due to its phenolic nature, it can be easily identified and removed.
-
Unreacted Cyclopentyl Bromide: An excess of the alkylating agent is often used, and any remaining is an impurity.
-
Potassium Salts: Inorganic salts (e.g., KBr, excess K₂CO₃/KOH) formed during the reaction.
-
Solvent Residue: Residual amounts of high-boiling point solvents like DMF or ethanol from the reaction or workup.[4]
Q2: What are the primary purification strategies for crude this compound?
A2: A multi-step approach is typically required. The crude product, often an amber syrup or oil, is first subjected to an aqueous workup to remove the bulk of inorganic salts and water-soluble impurities.[3] This involves washing an organic solution of the product (e.g., in ethyl acetate) with water, dilute acid, and dilute base.[3][5] For achieving high purity, this is almost always followed by silica gel column chromatography, which is highly effective at separating the target compound from unreacted starting materials and other organic byproducts.[3][5]
Q3: How can I effectively monitor the reaction and assess the purity of the final product?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the reaction's progress and assessing the purity of column fractions.[6] By spotting the reaction mixture alongside the starting material (isovanillin), you can visualize the consumption of the reactant and the formation of the product. The final purity should be confirmed with more rigorous analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My NMR spectrum shows a significant amount of unreacted isovanillin after the initial workup.
-
Cause: The phenolic hydroxyl group of isovanillin makes it acidic enough to be deprotonated by a mild base. This impurity persists if the basic wash during the aqueous workup was insufficient or omitted.
-
Solution: Perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with a 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.[3][5] The basic aqueous solution will react with the acidic isovanillin, converting it to its water-soluble sodium salt, which will partition into the aqueous layer.
-
Verification: After the washes, spot the organic layer on a TLC plate against your impure material. The spot corresponding to isovanillin should be significantly diminished or absent.
-
Problem 2: The purified product is an amber-colored oil or syrup, not the expected solid. How can I improve its appearance and purity?
-
Cause: The product itself is often isolated as an oil or a low-melting solid.[3] However, a dark or syrupy consistency often indicates the presence of multiple impurities or high molecular weight byproducts. Standard aqueous washes are often insufficient to remove these.
-
Solution: Silica gel column chromatography is the definitive method to resolve this issue.[3] It separates compounds based on their polarity. This compound is moderately polar and can be effectively separated from both less polar impurities (like residual cyclopentyl bromide) and more polar impurities (like isovanillin or degradation products).
-
Expert Tip: A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity, can provide excellent separation. See the detailed protocol below.
-
Problem 3: My final product looks clean by NMR, but I have a low yield after column chromatography.
-
Cause: This can be due to several factors:
-
Product Volatility: Some substituted benzaldehydes can be volatile, leading to loss during solvent removal under high vacuum.[8]
-
Irreversible Adsorption: Highly activated silica gel can sometimes lead to irreversible adsorption or degradation of aldehydes.
-
Improper Fraction Collection: Combining fractions that are not sufficiently pure can lead to the rejection of a significant portion of the product.
-
-
Solution:
-
Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure. Avoid prolonged exposure to high vacuum.
-
Deactivate Silica: If you suspect degradation, you can use silica gel that has been pre-treated with triethylamine (typically 1% in the eluent) to neutralize acidic sites.
-
Meticulous TLC Analysis: Analyze every few fractions by TLC. Combine only the fractions that show a single, pure spot corresponding to the product. It is better to have a smaller batch of highly pure material than a larger, contaminated batch.
-
Experimental Protocols & Data
Protocol 1: Enhanced Aqueous Workup
This protocol is designed to remove the majority of inorganic salts and unreacted isovanillin before final purification.
-
Cool the completed reaction mixture to room temperature and concentrate it via rotary evaporation to remove the bulk of the reaction solvent (e.g., ethanol).[3]
-
Dissolve the resulting residue in 5 volumes of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now ready for chromatography.
Workflow for Purification of this compound
Caption: General workflow from crude synthesis to high-purity product.
Protocol 2: Silica Gel Flash Column Chromatography
This protocol provides a reliable method for obtaining an analytically pure sample.
-
Prepare the Column: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product from the workup in a minimal amount of the column solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel (~2-3x the weight of the product), dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elute the Column: Begin elution with a non-polar solvent mixture (see table below). Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.
-
Gradient Elution (Optional but Recommended): If separation is poor, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., from 5% ethyl acetate to 10%, 15%, etc.).
-
Combine and Concentrate: Once the product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purity issues.
Table 1: Recommended Chromatography Conditions
| Stationary Phase | Mobile Phase / Eluent | Reference | Notes |
| Silica Gel | 20% Ethyl Ether in Hexane | [3] | A good starting point for achieving baseline separation of the product from isovanillin. |
| Silica Gel | Petroleum Ether / Ethyl Acetate (9:1) | [5] | Used for a related compound, suggesting it's a viable system for this class of molecules. |
| Silica Gel | Ethyl Acetate / Hexanes (1.2:1) | [6] | This more polar system would be useful if the product is co-eluting with non-polar impurities. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. prepchem.com [prepchem.com]
- 4. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting Guide: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Answering the call of researchers in pharmaceutical and fine chemical synthesis, this Technical Support Center provides a focused troubleshooting guide for the preparation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. As a key intermediate in the development of high-value therapeutics, including phosphodiesterase 4 (PDE4) inhibitors, its efficient synthesis is paramount.[1][2][3][4] This guide, structured in a direct question-and-answer format, addresses the common pitfalls encountered during its synthesis via the Williamson ether reaction of isovanillin and a cyclopentyl halide.
This section addresses specific, practical problems that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Question 1: My reaction yield is consistently low or the conversion of isovanillin is incomplete. What are the likely causes and how can I improve it?
Answer: Low yield is the most common issue and typically points to suboptimal reaction conditions or reagent choice. The synthesis of this compound is an SN2 reaction (Williamson ether synthesis), which is highly sensitive to several factors.[5][6][7]
1. Incomplete Deprotonation of Isovanillin: The reaction requires the formation of the phenoxide anion, a potent nucleophile.[8] If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
- Solution: Ensure you are using at least one, and preferably 1.5-2.0, equivalents of a suitable base. While potassium carbonate (K₂CO₃) is common, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can significantly increase the rate of phenoxide formation.[6][9]
2. Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.
- Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent "cage" that reduces its reactivity and slows the reaction.[5][10] While some procedures report using ethanol, reaction times can be very long (e.g., 48 hours).[9]
- Apolar Solvents: These do not effectively dissolve the ionic phenoxide salt, leading to a heterogeneous mixture and poor reaction rates.
- Optimal Choice (Polar Aprotic Solvents): Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[1][5][6] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion highly reactive and available for nucleophilic attack.
3. Insufficient Temperature: Like most SN2 reactions, this etherification requires thermal energy to overcome the activation barrier. Room temperature reactions are often very slow.
- Solution: Typical reaction temperatures range from 50 to 100 °C.[5] A good starting point is 70-80 °C in DMF or acetonitrile. Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to byproduct formation.
4. Reactivity of the Alkylating Agent: The leaving group on the cyclopentyl ring is crucial.
- Solution: Cyclopentyl bromide is a common and effective choice. If the reaction is still slow, consider using cyclopentyl iodide. You can also generate the iodide in situ by adding a catalytic amount (5-10 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to a reaction using cyclopentyl bromide. The iodide is a superior leaving group, accelerating the SN2 reaction.
Question 2: I'm observing a significant byproduct with a similar polarity to my product, making purification difficult. What could it be and how can I prevent it?
Answer: The formation of byproducts is a classic challenge in phenol alkylation. The two most likely culprits are C-alkylation products and the elimination product, cyclopentene.
1. C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (at the ortho and para positions). This creates a competition between the desired O-alkylation and undesired C-alkylation.[10][11]
- Cause: C-alkylation is often favored in protic solvents, which solvate and "block" the oxygen atom, making the carbon nucleophiles of the ring more accessible.[10]
- Prevention: The best way to ensure high selectivity for O-alkylation is to use a polar aprotic solvent (DMF, DMSO, MeCN).[6] These solvents promote the formation of a "free" or solvent-separated phenoxide ion, where the negative charge is more localized on the highly electronegative oxygen atom, making it the primary site of attack.
2. E2 Elimination: Cyclopentyl bromide is a secondary alkyl halide, which is susceptible to elimination reactions (E2 mechanism) to form cyclopentene, especially in the presence of a strong or sterically hindered base.[6][7]
- Cause: Strong, bulky bases can act as a base to abstract a proton from the cyclopentyl ring rather than as a nucleophile. High reaction temperatures also favor elimination over substitution.
- Prevention:
- Base Choice: Use a non-hindered, moderately strong base like K₂CO₃ or Cs₂CO₃. These are strong enough to deprotonate the phenol but less likely to cause elimination compared to strong, bulky bases like potassium tert-butoxide.
- Temperature Control: Do not overheat the reaction. Maintain the temperature in the 70-80 °C range and monitor for completion to avoid unnecessary heating.
Workflow: Diagnosing and Preventing Side Reactions
The following diagram outlines the decision-making process for troubleshooting byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Question 3: The workup procedure is problematic. My product is difficult to extract or crystallize, and I end up with an oil. How can I improve product isolation and purification?
Answer: This is a known challenge, particularly when scaling up the reaction from polar aprotic solvents like DMF.[1] The product itself is often a low-melting solid or an oil, making crystallization difficult.[9]
1. Removing High-Boiling Solvents (DMF/DMSO):
- Problem: DMF and DMSO are water-miscible and have high boiling points, making them difficult to remove by simple evaporation. During aqueous workup, they can lead to emulsions and poor extraction efficiency.
- Solution: After the reaction is complete, cool the mixture and add a significant amount of water (10-20 volumes). The product is organic-soluble and should precipitate or be extractable. Extract multiple times with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE). Combine the organic layers and wash thoroughly with water and then brine to remove residual DMF/DMSO.
2. Dealing with Unreacted Isovanillin:
- Problem: Isovanillin has a free phenolic hydroxyl group, making it acidic. The product is a neutral ether. This difference in chemical property is key to its removal.
- Solution: During the workup, after extracting into an organic solvent, perform a wash with a dilute aqueous base solution (e.g., 1M NaOH or 5% Na₂CO₃). This will deprotonate the unreacted isovanillin, pulling it into the aqueous layer as its sodium salt. Be sure to re-acidify the aqueous layer to check for the amount of recovered starting material. Follow this with a water wash to remove any residual base from the organic layer.
3. Improving Crystallization:
- Problem: Impurities inhibit crystal lattice formation.[12] Even when pure, the product may have a low melting point.
- Solution:
- Purification First: Do not attempt to crystallize impure material. Use the basic wash described above to remove starting material. If C-alkylation or other neutral byproducts are present, column chromatography is often necessary.[9] A common eluent system is ethyl acetate in hexanes.
- Solvent Screening: For recrystallization of the purified oil/solid, screen solvents. A mixture of a solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is not (e.g., hexanes, heptane) is often effective. Dissolve the product in a minimal amount of the good solvent and slowly add the anti-solvent until turbidity persists, then cool slowly.
Frequently Asked Questions (FAQs)
Q1: Which base is definitively the best for this reaction?
A: There is no single "best" base, as the choice depends on factors like cost, safety, and desired reaction time. A comparison is provided below.
| Base | Type | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Weak Base | Inexpensive, safe, easy to handle. Minimizes elimination side reactions.[1][6] | Can result in slower reaction times compared to stronger bases. |
| KOH / NaOH | Strong Base | Inexpensive, highly effective at deprotonation, leading to faster reactions.[9] | More corrosive. Can promote E2 elimination if not used carefully.[8] |
| NaH | Strong, Non-nucleophilic | Very effective, drives reaction to completion. No water is formed as a byproduct.[6] | More expensive, pyrophoric, requires anhydrous conditions and careful handling. |
For general lab-scale synthesis, potassium carbonate (K₂CO₃) in DMF at 70-80 °C offers a reliable balance of reactivity, selectivity, and safety.
Q2: Is a phase-transfer catalyst (PTC) necessary?
A: A PTC is not strictly necessary when using a polar aprotic solvent like DMF, where the reagents are soluble. However, a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly beneficial under certain conditions.[5]
-
When to Use a PTC: If you are using a less effective solvent system (e.g., toluene) or a two-phase system (e.g., aqueous NaOH and an organic solvent), a PTC is essential.[13] It works by transporting the phenoxide anion from the aqueous or solid phase into the organic phase where the alkylating agent resides, dramatically accelerating the reaction.[5]
Q3: Can I use cyclopentanol instead of cyclopentyl bromide?
A: Directly using cyclopentanol under these conditions (Williamson synthesis) will not work, as the hydroxide ion (OH⁻) is a very poor leaving group. Specialised, high-temperature catalytic methods or other synthetic strategies like the Mitsunobu reaction would be required to use the alcohol directly, which adds complexity and cost.[14] For this transformation, alkyl halides or sulfonates (tosylates, mesylates) are the standard electrophiles.[7]
Reference Experimental Protocol
This protocol is a generalized procedure based on common literature methods for the O-alkylation of isovanillin.[1][9]
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)
-
Cyclopentyl Bromide (1.2 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isovanillin and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of isovanillin).
-
Reagent Addition: Begin stirring the suspension and add cyclopentyl bromide to the mixture.
-
Heating: Heat the reaction mixture to 75 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the isovanillin spot is consumed (typically 4-8 hours).
-
Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into 10 volumes of cold water and extract three times with ethyl acetate.
-
Aqueous Wash: Combine the organic extracts. Wash once with 1M NaOH solution to remove any unreacted isovanillin.
-
Neutralization and Drying: Wash the organic layer twice with water, then once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: If necessary, purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Pathway and Competing Mechanisms
Caption: Synthetic pathways in the alkylation of isovanillin.
References
- 1. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Welcome to the technical support center for the scalable synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important pharmaceutical intermediate. As a key building block in the synthesis of various pharmaceuticals, including PDE4 inhibitors, a robust and scalable synthetic route is crucial.[1][2] This document will equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your laboratory and scale-up operations.
Diagram: Synthetic Workflow Overview
References
Validation & Comparative
A Comparative Guide to Piclamilast and Other Prominent PDE4 Inhibitors for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease therapeutics, phosphodiesterase 4 (PDE4) inhibitors have carved out a significant niche, offering a targeted approach to modulating the inflammatory cascade. This guide provides a comprehensive, data-driven comparison of Piclamilast, a potent second-generation PDE4 inhibitor, alongside three other key players in this class: Roflumilast, Apremilast, and Crisaborole. By delving into their mechanisms, comparative efficacy, and the experimental protocols used for their evaluation, this document serves as a critical resource for researchers navigating the complexities of PDE4 inhibitor development and application.
The Central Role of PDE4 in Inflammation
Phosphodiesterase 4 (PDE4) is a critical enzyme that governs intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[1][2] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 dampens the activity of Protein Kinase A (PKA), a crucial anti-inflammatory signaling molecule. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates PKA.[3] This activation ultimately leads to the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokine expression.[3] This cascade of events ultimately reduces the inflammatory response.[2] The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[4] It is believed that inhibition of PDE4B and PDE4D is particularly important for the anti-inflammatory effects of these drugs.[5][6]
Mechanism of Action of Piclamilast and Comparators
Piclamilast, Roflumilast, Apremilast, and Crisaborole all share the same fundamental mechanism of action: the selective inhibition of the PDE4 enzyme.[7][8][9][10] By blocking the catalytic site of PDE4, these small molecules prevent the degradation of cAMP, leading to its accumulation within target cells. The elevated cAMP levels then activate downstream signaling pathways, most notably PKA, which in turn modulates the transcription of various genes involved in the inflammatory response. The result is a broad suppression of inflammatory processes, including the reduced production of pro-inflammatory cytokines and other mediators.[3]
While their core mechanism is the same, subtle differences in their chemical structures can influence their affinity for different PDE4 subtypes, as well as their pharmacokinetic and pharmacodynamic properties, leading to variations in their clinical efficacy and side-effect profiles.
Quantitative Comparison of In Vitro Potency
The in vitro potency of PDE4 inhibitors is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the available IC50 data for Piclamilast and its comparators against the PDE4 enzyme. It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Target Enzyme/Cell Type | IC50 Value |
| Piclamilast | PDE4 (human neutrophils) | 1 nM |
| PDE4 (eosinophil soluble) | 2 nM[11] | |
| PDE4 (pig aorta) | 16 nM[11] | |
| PDE4B | 41 pM[5][6] | |
| PDE4D | 21 pM[5][6] | |
| Roflumilast | PDE4A1 | 0.7 nM[12] |
| PDE4A4 | 0.9 nM[12] | |
| PDE4B1 | 0.7 nM[12] | |
| PDE4B2 | 0.2 nM[12] | |
| PDE4C1 | 3 nM[12] | |
| PDE4C2 | 4.3 nM[12] | |
| Apremilast | PDE4 | 74 nM[13] |
| PDE4 (isoforms A1A, B1, B2, C1, D2) | 10 - 100 nM[14] | |
| Crisaborole | PDE4 | 490 nM[15] |
| PDE4 (multiple isoforms) | 55 - 340 nM[16] |
Analysis of In Vitro Data:
The compiled data highlights the exceptional potency of Piclamilast, with IC50 values in the picomolar to low nanomolar range, particularly against the PDE4B and PDE4D subtypes.[5][6] Roflumilast also demonstrates high potency, with sub-nanomolar to low nanomolar IC50 values across various PDE4 subtypes.[12] Apremilast exhibits potent inhibition in the nanomolar range.[13][14] Crisaborole, while still an effective PDE4 inhibitor, generally shows lower potency compared to the other compounds in this analysis.[15][16] The high potency of Piclamilast suggests that it may achieve therapeutic effects at lower concentrations, potentially leading to a better safety profile.
Therapeutic Applications and Clinical Efficacy
The differences in potency and selectivity among these PDE4 inhibitors, along with their distinct pharmacokinetic profiles, have led to their investigation and approval for different inflammatory conditions.
-
Piclamilast: Investigated for its potential in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2] Its potent anti-inflammatory effects have been demonstrated in preclinical models.[7]
-
Roflumilast: Approved for the treatment of severe COPD, particularly in patients with a history of exacerbations.[8][17] Clinical trials have shown that Roflumilast can reduce the frequency of exacerbations and improve lung function.[18][19]
-
Apremilast: Approved for the treatment of psoriatic arthritis and moderate to severe plaque psoriasis.[20][21] Clinical studies have demonstrated its efficacy in improving both joint and skin symptoms in these patients.[22][23]
-
Crisaborole: A topical PDE4 inhibitor approved for the treatment of mild to moderate atopic dermatitis (eczema).[10][24] Clinical trials have shown that it effectively reduces inflammation and itch associated with this condition.[25][26]
Experimental Protocols for Assessing PDE4 Inhibition
The evaluation of PDE4 inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to determine the potency and cellular activity of these compounds.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4. The principle is based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Causality Behind Experimental Choices:
-
Fluorescence Polarization (FP): This detection method is chosen for its homogeneity (no wash steps required) and sensitivity, making it well-suited for high-throughput screening. The change in the rotational speed of a fluorescent molecule upon binding to a larger partner (in this case, a binding agent after the substrate is linearized) is the basis of the signal.[4][27]
-
Recombinant Human PDE4: Using a purified, recombinant enzyme ensures a clean system to measure direct inhibition without the confounding factors of a cellular environment.
-
FAM-labeled cAMP: A fluorescently labeled substrate is necessary for detection in an FP assay.
-
Binding Agent: This component is crucial as it selectively binds to the linearized AMP product, causing the increase in polarization that is measured.
Step-by-Step Methodology: [4]
-
Reagent Preparation:
-
Prepare a PDE4 assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds (e.g., Piclamilast, Roflumilast) and a positive control (e.g., Rolipram) in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare the FAM-cAMP substrate solution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
To the appropriate wells of a black, low-volume 384-well plate, add 5 µL of the diluted test compounds or vehicle (for control wells).
-
Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a binding agent solution that specifically binds to the 5'-AMP product.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to PDE4 activity.
-
Calculate the percent inhibition for each test compound concentration relative to the high (no inhibition) and low (maximal inhibition) controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based cAMP Reporter Assay
This assay measures the ability of a PDE4 inhibitor to increase intracellular cAMP levels in a more physiologically relevant context. It often utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).
Causality Behind Experimental Choices:
-
Cell-Based Assay: This approach provides a more holistic view of a compound's activity, taking into account cell permeability and potential off-target effects within a living system.[28][29]
-
CRE-Luciferase Reporter: This is a widely used and sensitive system to measure changes in intracellular cAMP levels. The amount of light produced by the luciferase enzyme is directly proportional to the level of cAMP.[15]
-
Forskolin Stimulation: Forskolin is an adenylyl cyclase activator and is used to increase the basal levels of cAMP, creating a larger dynamic range for measuring the effects of PDE4 inhibition.[30]
Step-by-Step Methodology: [4]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing a CRE-luciferase reporter construct in appropriate growth medium.
-
Seed the cells into a 384-well white, clear-bottom cell culture plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin in cell culture medium.
-
Add the forskolin solution to all wells (except for the unstimulated control wells) to induce cAMP production.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the intracellular cAMP levels.
-
Calculate the fold-change in luminescence for each compound concentration relative to the vehicle-treated control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by plotting the fold-change against the logarithm of the inhibitor concentration.
-
Visualizing the PDE4 Signaling Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PDE4 signaling pathway and the experimental workflow for the in vitro PDE4 inhibition assay.
References
- 1. Efficacy and safety of apremilast in patients with moderate-to-severe genital psoriasis: Results from DISCREET, a phase 3 randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piclamilast - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. ccjm.org [ccjm.org]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]
- 14. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 17. Roflumilast: clinical benefit in patients suffering from COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. respiratory-therapy.com [respiratory-therapy.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. What clinical trials have been conducted for Apremilast? [synapse.patsnap.com]
- 22. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of apremilast in patients with mild-to-moderate plaque psoriasis: Results of a phase 3, multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Eczema treatment: Crisaborole (Eucrisa®) ointment [aad.org]
- 25. Evaluating Efficacy and Safety of Crisaborole in Managing Childhood Mild to Moderate Atopic Dermatitis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. "Efficacy and Safety of Crisaborole Ointment, 2%, for the Treatment of " by Valerie D. Callender, Andrew F. Alexis et al. [scholarlycommons.henryford.com]
- 27. benchchem.com [benchchem.com]
- 28. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. mdpi.com [mdpi.com]
A Comparative Analysis of Synthesis Routes for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: A Guide for Researchers
Introduction
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to phosphodiesterase-4 (PDE4) inhibitors like Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD).[1][2] Its unique molecular structure, featuring a cyclopentyl ether group, imparts desirable pharmacokinetic properties to the final active pharmaceutical ingredients (APIs).[3][4] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development.
This guide provides a comprehensive comparative analysis of the prevalent synthesis routes for this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages, supported by experimental data.
Core Synthesis Strategy: Williamson Ether Synthesis
The most common and direct approach to synthesizing this compound is through the Williamson ether synthesis.[5][6] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide is generated from 3-hydroxy-4-methoxybenzaldehyde (isovanillin), which then attacks an cyclopentyl halide.
The overall transformation is depicted below:
Caption: General schematic of the Williamson ether synthesis for this compound.
The choice of base, solvent, and reaction conditions significantly impacts the yield, purity, and scalability of this process. We will now explore several variations of this fundamental route.
Route 1: Classical Williamson Synthesis in an Organic Solvent
This method represents the traditional approach to the Williamson ether synthesis, employing an organic solvent and a suitable base.
Reaction Mechanism and Rationale
The reaction proceeds via a standard SN2 mechanism.[6] Isovanillin, a weakly acidic phenol, is first deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide and forming the desired ether linkage.
The choice of a primary or secondary alkyl halide (cyclopentyl bromide) is crucial for favoring the SN2 pathway over elimination, which can be a competing side reaction.[5] The use of a polar aprotic solvent like DMF, acetone, or acetonitrile can accelerate the reaction by solvating the cation of the base and leaving the "naked" phenoxide anion more reactive.[7]
Detailed Experimental Protocol
A representative procedure is as follows:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (0.72 mol).[8]
-
Add potassium iodide (0.01 mol) as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).[8]
-
Add cyclopentyl bromide (0.72 mol) to the mixture.[8]
-
Heat the mixture to reflux for 48 hours.[8]
-
After cooling to room temperature, concentrate the reaction mixture to a syrup.[8]
-
Dissolve the residue in ethyl acetate (500 mL) and perform a series of aqueous washes: once with water (100 mL), once with dilute hydrochloric acid (50 mL), once with saturated sodium bicarbonate solution (100 mL), and once with saturated sodium chloride solution (50 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.[8]
-
Purify the resulting amber syrup by liquid chromatography over silica gel using a mixture of ethyl ether and hexane as the eluent to obtain the analytically pure product.[8]
Performance Analysis
| Parameter | Observation | Supporting Data/Rationale |
| Yield | Variable, often moderate to good. | The extended reflux time and multi-step workup can lead to product loss. |
| Purity | High purity can be achieved after chromatography. | The crude product often contains unreacted starting materials and byproducts.[8] |
| Scalability | Cumbersome on a large scale.[7] | The aqueous workup and chromatographic purification are not ideal for industrial production.[7] |
| Cost-Effectiveness | Moderate. | The cost of organic solvents, extended reaction times, and purification contribute to the overall cost. |
| Environmental Impact | Significant. | Use of large volumes of organic solvents and the generation of aqueous waste are major drawbacks. |
Route 2: Phase-Transfer Catalysis (PTC)
To address the limitations of the classical method, particularly for industrial applications, phase-transfer catalysis offers a more efficient and environmentally friendly alternative.
Mechanistic Advantage and Rationale
Phase-transfer catalysis facilitates the reaction between reactants in two different immiscible phases (typically aqueous and organic). In this synthesis, the phenoxide is generated in the aqueous phase using an inorganic base like sodium hydroxide or potassium carbonate. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide or benzyltriethylammonium chloride), then transports the phenoxide anion into the organic phase where it can react with the cyclopentyl halide.[9]
This approach avoids the need for expensive and anhydrous organic solvents and can often be performed at lower temperatures and with shorter reaction times.
Caption: Mechanism of phase-transfer catalysis for the synthesis of this compound.
Detailed Experimental Protocol
A representative procedure for a similar ethylation reaction using PTC is as follows, which can be adapted for cyclopentylation:
-
In a reaction flask, dissolve sodium hydroxide (157g) in water (1500ml).[9]
-
Add isovanillin (500g), a phase-transfer catalyst such as benzyltriethylammonium chloride (104g), and the alkylating agent (e.g., bromoethane, 537g).[9]
-
Stir the mixture at 25°C for 4 hours.[9]
-
The solid product can be isolated by suction filtration.[9]
Performance Analysis
| Parameter | Observation | Supporting Data/Rationale |
| Yield | High, often exceeding 90%.[9] | The efficient transfer of the phenoxide into the organic phase drives the reaction to completion. |
| Purity | High, often requiring minimal purification.[9] | The reaction is typically cleaner with fewer byproducts. |
| Scalability | Excellent. | The simplicity of the procedure and the ease of product isolation make it highly suitable for industrial scale-up. |
| Cost-Effectiveness | High. | The use of inexpensive bases and water as a solvent, coupled with high yields and simple workup, reduces overall costs. |
| Environmental Impact | Reduced. | The elimination of large volumes of organic solvents makes this a greener alternative. |
Comparative Summary and Concluding Remarks
| Synthesis Route | Advantages | Disadvantages | Ideal Application |
| Classical Williamson Synthesis | - Well-established and understood. - Can achieve high purity with proper purification. | - Cumbersome workup and purification.[7] - Requires large volumes of organic solvents. - Not ideal for large-scale production.[7] | Laboratory-scale synthesis where scalability is not a primary concern. |
| Phase-Transfer Catalysis | - High yields and purity.[9] - Simple and scalable procedure. - Environmentally friendlier. - Cost-effective. | - Requires a phase-transfer catalyst. - Catalyst may need to be removed from the final product. | Industrial and large-scale synthesis where efficiency, cost, and environmental impact are critical. |
For researchers and drug development professionals, the choice of synthesis route for this compound will depend on the specific requirements of their project. While the classical Williamson synthesis is a reliable method for small-scale preparations, phase-transfer catalysis emerges as the superior choice for larger-scale and industrial applications due to its efficiency, cost-effectiveness, and reduced environmental footprint. The continued optimization of PTC conditions and the development of novel catalysts will likely further enhance the production of this key pharmaceutical intermediate.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
A Multi-Modal Analytical Guide to the Structural Validation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For professionals in pharmaceutical development, agrochemical synthesis, and materials science, the unequivocal structural confirmation of chemical intermediates is not merely a procedural step but the bedrock of reproducible, safe, and effective research. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a key building block in the synthesis of various high-value compounds, including potent phosphodiesterase 4 (PDE4) inhibitors.[1] Its precise molecular architecture dictates its reactivity and suitability for these applications.[2]
This guide provides an in-depth, comparative framework for the structural validation of this compound (Molecular Formula: C₁₃H₁₆O₃, Molecular Weight: 220.27 g/mol ).[2][3][4] We will move beyond rote procedural descriptions to explain the causality behind the selection of analytical techniques, creating a self-validating system where orthogonal methods converge to provide an unambiguous structural assignment.
The Analytical Imperative: A Three-Pillar Approach
The validation of a molecular structure as specific as this compound relies on a synergistic analytical approach. No single technique can provide a complete picture. We will employ a triad of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—each interrogating different aspects of the molecule's constitution.
Caption: A workflow illustrating the convergent, multi-technique approach to structural validation.
Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C). For a molecule with distinct aromatic, ether, and aldehyde functionalities, NMR is uniquely powerful in confirming the precise substitution pattern and the integrity of each component.
Expected ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) in parts per million (ppm) are based on established principles of shielding and deshielding effects from adjacent functional groups. Protons or carbons near electronegative atoms (like oxygen) or in anisotropic environments (like a benzene ring) are shifted downfield (higher ppm values).
| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) | Structural Confirmation |
| Aldehyde (-CHO) | 9.8 ppm (s, 1H)[5] | ~191.0 ppm | Confirms the presence of the aldehyde functional group. |
| Aromatic (Ar-H) | 7.4-7.0 ppm (m, 3H) | ~155.0, 150.0, 127.0, 112.0, 111.0, 109.0 ppm | Confirms a tri-substituted benzene ring and the specific substitution pattern. |
| Methoxy (-OCH₃) | 3.9 ppm (s, 3H) | ~56.0 ppm[6][7] | Verifies the methoxy group and its attachment to the aromatic ring. |
| Cyclopentyloxy (-OCH-) | 4.8 ppm (m, 1H) | ~81.0 ppm[6][7] | Confirms the ether linkage at the cyclopentyl ring. |
| Cyclopentyloxy (-CH₂-) | 2.0-1.6 ppm (m, 8H) | ~32.5, 24.0 ppm | Verifies the saturated 5-membered ring structure. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is standard for its good solubilizing power and minimal signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and cyclopentyl protons.
-
Parameters: Use a standard pulse sequence with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Mass Spectrometry (MS): The Molecular Blueprint and Its Fragments
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This allows us to verify the elemental composition and infer the connectivity of structural subunits. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, creating a unique fingerprint for the molecule.
Expected Fragmentation Pattern (Electron Ionization)
The molecular ion (M⁺) peak is expected at a mass-to-charge ratio (m/z) of 220, confirming the molecular formula C₁₃H₁₆O₃.[2][3] The subsequent fragmentation pathways provide a roadmap of the molecule's construction.
Caption: Predicted major fragmentation pathway for this compound under EI-MS.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Structural Significance |
| 220 | [C₁₃H₁₆O₃]⁺˙ (M⁺) | Confirms the molecular weight of the intact molecule. |
| 219 | [M - H]⁺ | Loss of the labile aldehydic hydrogen, characteristic of benzaldehydes.[8] |
| 151 | [M - C₅H₉]⁺ | Cleavage of the cyclopentyl ring, confirming its presence as a distinct moiety. |
| 135 | [M - OC₅H₉]⁺ | Loss of the entire cyclopentyloxy group, leaving the methoxybenzoyl cation. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is typically heated to 250°C to ensure rapid volatilization. The GC separates the analyte from any potential impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
FTIR Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). It serves as an excellent complementary technique to confirm the presence of the carbonyl, ether, and aromatic components suggested by NMR and MS.
| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| 2960-2870 | C-H Stretch | Cyclopentyl | Confirms aliphatic C-H bonds. |
| 2850 & 2750 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | A highly diagnostic pair of peaks for the aldehyde group.[9][10] |
| ~1690 | C=O Stretch | Aromatic Aldehyde | Strong, sharp absorption confirming the carbonyl group. The position indicates conjugation with the aromatic ring.[5][9] |
| ~1600 & 1510 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| ~1260 & ~1040 | C-O Stretch | Aryl-Alkyl Ether | Confirms the C-O-C ether linkages of both the methoxy and cyclopentyloxy groups.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.[2]
-
Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Scanning: Co-add multiple scans (e.g., 16 or 32) over a range of 4000-650 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is automatically converted to a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) via a Fourier transform.
Conclusion: A Converged and Validated Structure
The structural validation of this compound is achieved not by a single piece of evidence, but by the compelling and consistent narrative told by three orthogonal analytical techniques.
-
NMR spectroscopy definitively establishes the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the benzene ring and the integrity of the methoxy and cyclopentyloxy groups.
-
Mass spectrometry verifies the exact molecular weight (m/z 220) and corroborates the connectivity of the major structural subunits through predictable fragmentation.
-
FTIR spectroscopy provides a rapid and unambiguous confirmation of all key functional groups—aldehyde, ether, and aromatic ring—through their characteristic vibrational frequencies.
When the data from these independent analyses align with the predicted structure, as detailed in this guide, a researcher can proceed with confidence, assured of the material's identity and purity. This rigorous, multi-modal approach represents the gold standard in chemical synthesis and is essential for ensuring the integrity of any subsequent research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Efficacy Comparison of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Derivatives as Phosphodiesterase 4 (PDE4) Inhibitors
A Senior Application Scientist's Guide to Structure, Efficacy, and Therapeutic Potential
This guide provides an in-depth comparative analysis of derivatives originating from the 3-(cyclopentyloxy)-4-methoxybenzaldehyde scaffold. This chemical structure serves as a crucial intermediate in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors, a class of drugs with significant therapeutic relevance in inflammatory and neurological disorders.[1][2] We will dissect the mechanism of action, compare the efficacy of novel derivatives against established benchmarks, and provide detailed experimental frameworks for their evaluation.
The Central Role of Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a family of enzymes primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cell signaling pathways.[3][4] The PDE4 family is encoded by four genes (PDE4A, B, C, and D), which are expressed in various inflammatory, immune, and neuronal cells.[3] Inhibition of PDE4 prevents the breakdown of cAMP, leading to its intracellular accumulation.[5][6]
This elevation in cAMP levels triggers a cascade of downstream events, most notably the activation of Protein Kinase A (PKA).[4] PKA activation, in turn, modulates the function of multiple cellular targets, culminating in a broad spectrum of anti-inflammatory and neurological effects.[4][7] These include:
-
Suppression of Inflammatory Mediators: Reduced production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes from immune cells like macrophages, neutrophils, and T-cells.[5][7]
-
Airway Smooth Muscle Relaxation: While not their primary mechanism, some PDE4 inhibitors can contribute to bronchodilation, which is beneficial in respiratory diseases.[3]
-
Enhanced Neuronal Function: In the central nervous system, elevated cAMP can activate the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and long-term memory formation.[8]
The therapeutic strategy hinges on selectively targeting PDE4 isoforms to maximize efficacy while minimizing common side effects like nausea and emesis, which are often linked to the inhibition of the PDE4D isoform in the central nervous system.[8][9]
Comparative Efficacy of Novel Derivatives
Recent research has focused on modifying the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold to develop potent and selective PDE4 inhibitors. A notable series of derivatives, structurally related to the hit compound GEBR-7b, has demonstrated significant improvements in potency and selectivity, particularly for the PDE4D subtype, which is a key target for treating neurodegenerative diseases.[8][10][11]
The core scientific rationale behind these modifications is to optimize the interaction between the inhibitor and the catalytic pocket of the PDE4 enzyme. Structure-activity relationship (SAR) studies have shown that altering the length and functionality of the chain linking the core catechol moiety to a terminal cycloamine portion can dramatically influence binding affinity and selectivity.[10][11] Specifically, incorporating more hydrophilic chains and amino terminal functions has been shown to enhance the inhibitor-enzyme interaction.[10][11]
Below is a comparative summary of the inhibitory potency of several novel derivatives against PDE4 subtypes, benchmarked against established PDE4 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity Profile | Key Findings |
| GEBR-7b (Hit Compound 2) | PDE4D | Reference | Selective for PDE4D | Hit compound demonstrating promise for memory improvement without emesis.[8] |
| Compound 8 | PDE4D | More Potent than GEBR-7b | Good selectivity vs. PDE4A/B/C | Increased cAMP levels in neuronal cells.[10][11] |
| Compound 8a | PDE4D | Data not specified | PDE4D3 selective | Readily crosses the blood-brain barrier and enhances memory performance in mice.[8] |
| Compound 10a | PDE4D | More Potent than GEBR-7b | Good selectivity vs. PDE4A/B/C | Demonstrates increased potency as a PDE4D enzyme inhibitor.[10][11] |
| Compound 10b | PDE4D | More Potent than GEBR-7b | Good selectivity vs. PDE4A/B/C | Shows increased potency and favorable selectivity.[10][11] |
| Roflumilast | PDE4 | 0.0008 | Non-selective | Approved for COPD; potent anti-inflammatory effects.[6][12][13] |
| Piclamilast | PDE4 | Varies | Selective | Developed as a selective PDE4 inhibitor for respiratory diseases.[7][14] |
| Cilomilast | PDE4 | 0.12 | Selective for PDE4D | Developed for COPD but limited by dose-related side effects.[9][12] |
Note: Specific IC50 values for compounds 8, 10a, and 10b are presented in the source literature as being more potent than the reference compound but are not explicitly quantified in the provided abstracts.
Experimental Protocols: Evaluating PDE4 Inhibition
To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-defined experimental protocol is essential. The following outlines a standard in vitro assay for determining the inhibitory potency (IC50) of test compounds against PDE4 enzymes.
Protocol: In Vitro PDE4 Enzyme Inhibition Assay
Objective: To quantify the concentration-dependent inhibition of a specific PDE4 isoform (e.g., PDE4D) by novel derivatives.
Principle: This assay measures the enzymatic conversion of cAMP to 5'-AMP by a recombinant PDE4 enzyme. The amount of remaining cAMP or generated AMP is quantified, often using fluorescence polarization, ELISA, or radiometric methods. The inhibitory effect of a test compound is determined by comparing enzyme activity in its presence versus its absence.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (e.g., Compound 8, 10a, 10b) dissolved in DMSO
-
Positive control inhibitor (e.g., Roflumilast)
-
Detection reagents (specific to the chosen quantification method)
-
384-well microplates
-
Plate reader
Workflow:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds and the positive control in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4D enzyme to the desired working concentration in cold assay buffer.
-
Add the diluted enzyme solution to all wells except the "no enzyme" controls.
-
-
Pre-incubation:
-
Incubate the plate for 15-30 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced. This step is crucial for ensuring that the measured inhibition reflects a true equilibrium state.
-
-
Initiation of Reaction:
-
Prepare the cAMP substrate solution in assay buffer.
-
Add the cAMP solution to all wells to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at 30°C or 37°C. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion in the "no inhibitor" control).
-
-
Termination and Detection:
-
Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺) or the detection reagent itself.
-
Follow the specific protocol for the chosen detection method (e.g., add fluorescent tracer and antibody for a fluorescence polarization assay).
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Directions
The derivatives of this compound represent a promising evolution in the development of PDE4 inhibitors. The ability to fine-tune the molecular structure to enhance potency and, critically, selectivity for specific PDE4 subtypes is a significant advancement.[10][11]
-
Therapeutic Potential in Neurology: The development of compounds like 8a, which are selective for PDE4D and can cross the blood-brain barrier to improve memory performance without inducing emesis, highlights a viable path for treating neurodegenerative conditions like Alzheimer's disease.[8] This selective approach circumvents the primary limitation of earlier, less selective PDE4 inhibitors.
-
Advantages in Respiratory Diseases: For inflammatory respiratory diseases such as COPD and asthma, the broad anti-inflammatory effects of PDE4 inhibition are well-established.[15][16] Novel derivatives with high potency could offer improved therapeutic windows over existing drugs like Roflumilast, potentially allowing for lower effective doses and fewer side effects. The development of inhaled versions of these potent inhibitors, such as Tanimilast (CHF6001), represents a key strategy to deliver the drug directly to the lungs, thereby maximizing local anti-inflammatory effects while minimizing systemic exposure and adverse events.[3][15]
-
Future Research: The next logical steps for this class of compounds involve comprehensive preclinical development. This includes detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant disease models (e.g., rodent models of COPD or Alzheimer's disease), and rigorous safety and toxicology assessments. Further exploration of structure-activity relationships could lead to the discovery of dual PDE3/4 inhibitors, which would combine anti-inflammatory effects with direct bronchodilation, offering a multifaceted treatment for complex respiratory diseases.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]
- 4. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 10. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Can Phosphodiesterase 4 Inhibitor Therapy Be Used in Respiratory Diseases Other Than Chronic Obstructive Pulmonary Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Comprehensive Purity Analysis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde stands as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to potent phosphodiesterase-4 (PDE4) inhibitors.[1][2] Consequently, a rigorous and multi-faceted approach to its purity analysis is paramount.
This guide provides an in-depth comparison of analytical methodologies, grounded in the principles of chemical synthesis and regulatory expectations. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating system for quality control.
The Synthetic Landscape: Anticipating the Impurity Profile
Effective purity analysis begins with understanding the synthesis. This compound is typically synthesized via the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a cyclopentyl halide by the phenoxide ion of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[3][5]
This synthetic route informs our analytical strategy by predicting the most likely process-related impurities:
-
Starting Materials: Unreacted isovanillin and cyclopentyl bromide.
-
By-products: Products of side reactions, which in Williamson synthesis can include elimination products from the alkyl halide.[5][6]
-
Intermediates: Incompletely reacted precursors.
-
Residual Solvents: Solvents used in the reaction and workup, such as ethanol, acetone, or N,N-dimethylformamide (DMF).[4][7]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification, reporting, and qualification of impurities in new drug substances, making this proactive analysis essential.[8][9]
Orthogonal Analytical Approaches: A Comparative Guide
No single analytical technique is sufficient to declare a batch "pure." A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical principles are used to build a comprehensive profile.
High-Performance Liquid Chromatography (HPLC) for Potency and Non-Volatile Impurities
HPLC is the workhorse for determining the potency (or "assay") of the main compound and quantifying non-volatile organic impurities. A reversed-phase method is ideal for this moderately polar aromatic aldehyde.
Why this method? Reversed-phase HPLC separates compounds based on their hydrophobicity. The target molecule, with its cyclopentyl ether group, is significantly less polar than the isovanillin starting material. This difference in polarity is the key to achieving excellent separation. A gradient elution is chosen to ensure that both the early-eluting polar impurities (like isovanillin) and the later-eluting non-polar by-products are resolved and quantified within a reasonable timeframe.
Detailed Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (a common absorbance maximum for benzaldehydes).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50).
Data Interpretation:
The performance of the method is summarized in the table below, showing hypothetical retention times (RT) for the target compound and its key potential impurities. Purity is typically reported as Area %.
| Compound | Retention Time (min) | Area % (Hypothetical) | Identification |
| Isovanillin | 4.5 | 0.08 | Starting Material |
| This compound | 12.2 | 99.85 | Product |
| Unknown Impurity 1 | 13.5 | 0.05 | By-product |
| Unknown Impurity 2 | 14.1 | 0.02 | By-product |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
While HPLC excels at non-volatile compounds, it is blind to residual solvents and volatile by-products. Headspace GC-MS is the gold-standard technique for this analysis, mandated by guidelines such as ICH Q3C and USP <467>.[10][11]
Why this method? This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This prevents non-volatile matrix components from contaminating the system while concentrating volatile analytes for detection. The mass spectrometer provides definitive identification of the solvents based on their unique mass fragmentation patterns.[12]
Detailed Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC system with a mass selective detector (MSD) and a headspace autosampler.
-
Column: A non-polar phase like DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 min.
-
Injection Volume: 1 mL from the headspace.
-
-
MSD Parameters: Scan mode from 35 to 350 amu.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO, which is often used for water-insoluble samples).[10]
Data Interpretation:
The system identifies and quantifies residual solvents against a calibrated standard.
| Compound | Retention Time (min) | Concentration (ppm) | ICH Class |
| Acetone | 3.8 | 50 | Class 3 |
| Ethanol | 4.2 | 120 | Class 3 |
| N,N-Dimethylformamide (DMF) | 8.9 | < 50 | Class 2 |
¹H NMR Spectroscopy for Structural Confirmation and Stoichiometric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the molecule's structure. For purity analysis, ¹H NMR is exceptionally powerful for confirming the identity of the main component and detecting structurally related impurities that might co-elute in chromatography.
Why this method? ¹H NMR is a primary quantitative method (qNMR) because, under proper experimental conditions, the integral of a signal is directly proportional to the number of protons it represents. By comparing the integrals of the product's characteristic peaks to those of a certified internal standard, one can determine a highly accurate, instrument-independent purity value. It is also excellent for identifying starting material (isovanillin) by its distinct phenolic -OH proton signal.
Interpreting the ¹H NMR Spectrum:
The expected ¹H NMR spectrum (in CDCl₃) for this compound would show characteristic signals:
-
~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.4 ppm (multiplets, 2H): Aromatic protons ortho to the aldehyde.
-
~6.9 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.
-
~4.8 ppm (multiplet, 1H): Cyclopentyloxy C-H proton adjacent to oxygen.
-
~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).
-
~1.6-2.0 ppm (multiplets, 8H): Cyclopentyloxy methylene protons.
The absence of a broad singlet around 5-6 ppm (the phenolic -OH of isovanillin) is a strong indicator of successful synthesis and purification.
Integrated Workflow for Comprehensive Purity Certification
A scientifically sound batch release workflow integrates these orthogonal techniques in a logical sequence. Each step provides a different piece of the purity puzzle, culminating in a comprehensive quality assessment.
Caption: Integrated workflow for the purity analysis of this compound.
Conclusion: A Commitment to Quality
The purity analysis of a critical pharmaceutical intermediate like this compound is a rigorous, multi-step process. It demands more than just running samples; it requires a deep understanding of the synthetic process to anticipate impurities and the strategic deployment of orthogonal analytical techniques to build a complete quality profile. By integrating HPLC for potency, GC-MS for volatile residues, and NMR for structural integrity, researchers and drug development professionals can ensure that the materials advancing through the development pipeline are of the highest possible quality and safety, in full compliance with global regulatory standards.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Spectroscopic Validation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of safety, efficacy, and reproducibility. 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a key intermediate in the synthesis of various compounds, including potential phosphodiesterase-4 (PDE4) inhibitors, which are targets for treating inflammatory and neurological disorders[1][2][3]. Its precise molecular architecture, featuring a trisubstituted benzene ring, dictates its reactivity and suitability for downstream applications[2]. Consequently, a multi-faceted spectroscopic approach is not merely procedural but essential for validating its identity and purity against potential isomers and synthetic precursors.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the structure of this compound. We will dissect the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing these signatures to simpler, structurally related analogues to highlight the unique spectral fingerprints of the target molecule. This comparative methodology serves as a self-validating system, ensuring the highest degree of confidence in structural assignment for researchers and drug development professionals.
Context: A Glimpse into Synthesis
To appreciate the nuances of spectroscopic validation, one must understand the molecule's origin. A common and efficient synthesis route involves the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and alkylating it with a cyclopentyl halide, such as cyclopentyl bromide[1][4][5].
This synthetic pathway underscores the importance of validation. Incomplete reaction could leave residual isovanillin, while side reactions could lead to isomeric byproducts. Each spectroscopic technique is chosen for its ability to uniquely identify the successful formation of the cyclopentyloxy ether linkage and confirm the overall substitution pattern.
Caption: Synthetic workflow for this compound.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is the initial and arguably most informative tool for structural elucidation in organic chemistry. It provides a detailed map of the electronic environment of every proton in the molecule. The key diagnostic signals for our target compound are the unique resonances of the cyclopentyloxy group, which distinguish it from its precursor, isovanillin, and other benzaldehyde derivatives.
Causality of Experimental Choices: We compare the expected spectrum with that of 3-methoxybenzaldehyde to demonstrate how the addition of the bulky, aliphatic cyclopentyloxy group introduces characteristic upfield signals and influences the aromatic region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Comparison: 3-Methoxybenzaldehyde Signals (ppm) [6] |
| Aldehyde (-CHO) | ~9.82 | Singlet (s) | 1H | ~9.95 (s) |
| Aromatic (H-2) | ~7.41 | Doublet (d) | 1H | ~7.50 (m) |
| Aromatic (H-6) | ~7.39 | Doublet of doublets (dd) | 1H | ~7.42 (t) |
| Aromatic (H-5) | ~6.95 | Doublet (d) | 1H | ~7.18 (m) |
| Cyclopentyloxy (-OCH-) | ~4.85 | Multiplet (m) | 1H | N/A |
| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | 3H | ~3.85 (s) |
| Cyclopentyloxy (-CH₂-) | ~1.80 - 2.00 | Multiplet (m) | 4H | N/A |
| Cyclopentyloxy (-CH₂-) | ~1.55 - 1.70 | Multiplet (m) | 4H | N/A |
Interpretation:
-
The aldehyde proton at ~9.82 ppm is highly deshielded and appears as a sharp singlet, a hallmark of the aldehyde functional group[7].
-
The aromatic region (6.9-7.5 ppm) will show a characteristic three-proton pattern confirming the 1,2,4-trisubstitution.
-
The most definitive signals are the cyclopentyloxy protons . The methine proton (-OCH-) appears as a multiplet around 4.85 ppm, while the eight aliphatic methylene protons appear as complex multiplets further upfield. These signals are completely absent in simpler analogues like 3-methoxybenzaldehyde.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (per IUPAC guidelines[8]):
-
Spectral Width: -1 to 12 ppm.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all peaks.
Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
While ¹H NMR maps protons, ¹³C NMR spectroscopy identifies all unique carbon atoms. It is particularly powerful for confirming the total carbon count and identifying quaternary carbons, which are invisible in ¹H NMR.
Causality of Experimental Choices: The comparison with 3-methoxybenzaldehyde highlights the appearance of three new aliphatic signals corresponding to the cyclopentyl ring, providing definitive proof of the etherification.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comparison: 3-Methoxybenzaldehyde Signals (ppm) [9] |
| Aldehyde (C=O) | ~191.0 | ~192.5 |
| Aromatic (C-4) | ~155.0 | N/A (Substituted with -OH) |
| Aromatic (C-3) | ~150.0 | ~160.2 |
| Aromatic (C-1) | ~130.0 | ~137.8 |
| Aromatic (C-6) | ~127.0 | ~123.5 |
| Aromatic (C-2) | ~111.5 | ~112.4 |
| Aromatic (C-5) | ~112.5 | ~121.5 |
| Cyclopentyloxy (-OCH-) | ~81.0 | N/A |
| Methoxy (-OCH₃) | ~56.0 | ~55.4 |
| Cyclopentyloxy (-CH₂-) | ~32.8 | N/A |
| Cyclopentyloxy (-CH₂-) | ~24.1 | N/A |
Interpretation:
-
The carbonyl carbon signal appears far downfield (~191 ppm), which is characteristic of aldehydes and ketones[7].
-
The six distinct aromatic signals confirm the trisubstituted, asymmetric nature of the benzene ring.
-
Critically, the three upfield signals at ~81.0, ~32.8, and ~24.1 ppm correspond to the methine and two types of methylene carbons of the cyclopentyl ring, respectively. Their presence is non-negotiable for structural confirmation.
Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Mode: Proton-decoupled mode to ensure all carbon signals appear as singlets.
-
Spectral Width: -10 to 220 ppm.
-
Pulse Angle: 45 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low (~1.1%).
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by detecting the vibrational frequencies of chemical bonds.
Causality of Experimental Choices: The comparison with benzaldehyde, the parent aromatic aldehyde, allows for the clear identification of vibrations associated with the ether linkages (C-O stretches) and the aliphatic C-H bonds of the cyclopentyl group, which are absent in the simpler comparator.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Comparison: Benzaldehyde Absorptions (cm⁻¹) [10][11] |
| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | Medium, Sharp | 2820 & 2735 |
| Aliphatic C-H Stretch | 2870-2960 | Strong | N/A |
| Aromatic C-H Stretch | ~3030 | Weak | ~3060 |
| Carbonyl (C=O) Stretch | ~1685-1705 | Strong, Sharp | ~1700 |
| Aromatic C=C Stretch | 1500-1600 | Medium | 1585, 1500 |
| Aryl-Alkyl Ether (C-O) | 1250-1270 & 1020-1040 | Strong | N/A |
Interpretation:
-
The most prominent peak will be the intense C=O stretch around 1690 cm⁻¹, characteristic of an aromatic aldehyde where conjugation lowers the frequency[11][12].
-
The presence of the aldehyde is unequivocally confirmed by the pair of weak-to-medium peaks (a Fermi doublet) between 2720-2850 cm⁻¹[10].
-
The strong, sharp bands in the 2870-2960 cm⁻¹ region are due to the aliphatic C-H stretches of the cyclopentyl group.
-
The strong absorptions in the 1250-1040 cm⁻¹ region are diagnostic for the two different C-O ether bonds (aryl-O and alkyl-O).
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint. For aromatic aldehydes, the molecular ion peak is typically strong and easily identifiable[13].
Causality of Experimental Choices: By comparing the fragmentation of our target with benzaldehyde, we can predict how the cyclopentyloxy and methoxy groups will influence the fragmentation pathways, leading to unique daughter ions.
| Ion/Fragment | Expected m/z | Identity | Comparison: Benzaldehyde Fragments (m/z) [14] |
| [M]⁺ | 220 | Molecular Ion (C₁₃H₁₆O₃⁺) | 106 |
| [M-1]⁺ | 219 | Loss of aldehyde H• | 105 |
| [M-29]⁺ | 191 | Loss of CHO• | N/A |
| [M-69]⁺ | 151 | Loss of cyclopentyl radical (•C₅H₉) | N/A |
| Base Peak | 151 | Resonance-stabilized cation | 77 (Phenyl cation) |
Interpretation:
-
The molecular ion peak [M]⁺ should be clearly visible at m/z 220, confirming the molecular formula C₁₃H₁₆O₃[15].
-
A peak at m/z 219 [M-1]⁺ results from the characteristic loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes[16].
-
The most significant fragmentation is expected to be the cleavage of the ether bond, leading to the loss of a cyclopentyl radical (mass 69) to form a highly stable, resonance-stabilized cation at m/z 151 . This is predicted to be the base peak.
Integrated Validation Workflow: A System of Checks and Balances
No single technique is sufficient for absolute validation. True confidence is achieved when the data from these orthogonal methods converge to support a single, unambiguous structure. The workflow below illustrates this principle of a self-validating system, which is critical for meeting regulatory standards and ensuring scientific integrity.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The spectroscopic validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The characteristic signals—the downfield aldehyde proton and upfield aliphatic multiplets in ¹H NMR, the three unique cyclopentyl carbons in ¹³C NMR, the strong ether and aliphatic C-H stretches in IR, and the molecular ion at m/z 220 with a base peak at m/z 151 in mass spectrometry—collectively form an undeniable structural signature. By comparing this data against simpler analogues, we not only confirm the presence of all constituent parts but also validate their specific connectivity. This rigorous, evidence-based workflow ensures that the material proceeding to the next stage of research or development is of the correct identity and high purity, upholding the principles of scientific integrity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. asianpubs.org [asianpubs.org]
- 4. prepchem.com [prepchem.com]
- 5. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. 3-Methoxybenzaldehyde(591-31-1) 13C NMR spectrum [chemicalbook.com]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. archive.nptel.ac.in [archive.nptel.ac.in]
- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. echemi.com [echemi.com]
- 16. GCMS Section 6.11.4 [people.whitman.edu]
A Senior Application Scientist's Guide to Validating Biological Assays for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde Activity
For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides an in-depth comparison of methodologies and a framework for validating assays to characterize the activity of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a known inhibitor of phosphodiesterase 4 (PDE4).[1][2] The principles and protocols detailed herein are designed to ensure scientific integrity, offering a self-validating system for robust pharmacological assessment.
Understanding the Target: The cAMP Signaling Pathway
This compound and its derivatives exert their effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme critical to the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][3] PDE4 specifically hydrolyzes cAMP, a vital second messenger, into adenosine 5'-monophosphate (AMP).[4] By inhibiting PDE4, the compound prevents cAMP degradation, leading to an accumulation of intracellular cAMP.[1][5]
This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[6][7] Activated PKA then phosphorylates a multitude of cellular proteins, including transcription factors like the cAMP-response element-binding protein (CREB), which modulates gene expression related to inflammation, memory, and other critical cellular functions.[7][8] Given this mechanism, a validated assay must accurately quantify changes in either direct PDE4 enzymatic activity or the resulting intracellular cAMP levels.
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Choosing the Right Assay: A Comparative Analysis
The choice of assay is a critical decision that influences the nature and relevance of the obtained data. For PDE4 inhibitors, the primary methodologies fall into two categories: biochemical assays and cell-based assays. Each offers distinct advantages and limitations.
| Assay Type | Principle | Pros | Cons |
| Biochemical Assays | Directly measure the enzymatic activity of purified, recombinant PDE4.[9] | - High throughput- Mechanistically direct (measures enzyme inhibition)- Lower variability | - Lacks physiological context (no cell membrane, metabolism)- May not predict cellular activity or toxicity[9] |
| Cell-Based Assays | Measure the downstream consequences of PDE4 inhibition (i.e., cAMP accumulation) in whole cells.[9][10] | - More physiologically relevant (accounts for permeability, metabolism)- Provides functional data on cellular response | - Higher variability- More complex protocol- Indirect measurement of target engagement |
Recommendation: A dual-pronged approach is optimal. Biochemical assays are invaluable for initial high-throughput screening (HTS) and for determining direct inhibitory potency (IC50). Cell-based assays are then essential to confirm that the compound is active in a physiological context and to assess its functional efficacy (EC50).
The Assay Validation Workflow: A Framework for Trustworthiness
Assay validation is a formal process that confirms the testing procedure is suitable for its intended purpose. The parameters defined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), provide a robust framework.[11][12][13]
Caption: A streamlined workflow for the validation of a biological assay.
Key Validation Parameters:
-
Specificity & Selectivity: The ability of the assay to measure the analyte of interest unequivocally. For a PDE4 assay, this involves demonstrating that the signal is dependent on PDE4 activity and can be blocked by known, selective inhibitors. It also involves testing against other PDE families to ensure selectivity.
-
Accuracy: The closeness of the determined value to the nominal or known true value. This is often assessed by spiking a known quantity of a reference standard into the assay matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within the same assay run.
-
Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, with different analysts.
-
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be accurate, precise, and linear.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.
Experimental Protocols & Data
The following sections provide detailed, step-by-step protocols for two common assay formats.
Protocol 1: Biochemical PDE4 Inhibition Assay (Fluorescence Polarization)
This method is a homogeneous, high-throughput compatible assay that measures the hydrolysis of a fluorescently labeled cAMP substrate.
Principle: A fluorescein-labeled cAMP (FAM-cAMP) molecule is small and rotates rapidly in solution, resulting in low fluorescence polarization (FP). When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the linear product is captured by a binding agent. This larger complex tumbles more slowly, leading to a high FP signal. Inhibitors prevent this conversion, keeping the FP signal low.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human PDE4 enzyme (e.g., PDE4D) to the desired working concentration (e.g., 2x final concentration) in cold Assay Buffer. The optimal concentration must be determined empirically to achieve a robust signal window.
-
Prepare a 2x working solution of FAM-cAMP substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and a reference inhibitor (e.g., Roflumilast) in 100% DMSO, followed by a further dilution in Assay Buffer to a 4x final concentration. The final DMSO concentration should not exceed 1%.[14]
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 4x compound dilution or control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 5 µL of the 2x PDE4 enzyme solution to all wells except "No Enzyme" controls. Add 5 µL of Assay Buffer to these control wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2x FAM-cAMP substrate solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a binding agent).
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no enzyme) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Accumulation Assay (HTRF)
This protocol measures intracellular cAMP levels in response to PDE4 inhibition using Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive detection method.[15]
Principle: This is a competitive immunoassay. Cell lysate containing cAMP competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the antibody-cryptate binds the d2-labeled cAMP, FRET occurs. Endogenous cAMP produced by the cells displaces the d2-labeled cAMP, disrupting FRET. The signal is therefore inversely proportional to the amount of cAMP in the cells.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) in the appropriate medium.
-
Seed the cells into 384-well, white, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium from the wells.
-
Add 10 µL of stimulation buffer containing serial dilutions of this compound or a reference inhibitor.
-
Add 10 µL of stimulation buffer containing an adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control. This stimulates a basal level of cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and detect cAMP levels by adding the HTRF reagents (anti-cAMP antibody-cryptate and cAMP-d2) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well.
-
Convert the ratio to cAMP concentration using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal cAMP accumulation).
-
Representative Validation Data
The following table summarizes example data from a validation study comparing the performance of the two assays for a known reference inhibitor.
| Parameter | Biochemical FP Assay | Cell-Based HTRF Assay | Acceptance Criteria |
| IC50 / EC50 | 125 nM | 450 nM | Consistent with literature |
| Linearity (R²) | > 0.99 | > 0.99 (for cAMP std. curve) | R² ≥ 0.98 |
| Intra-Assay Precision (%CV) | 4.5% | 7.8% | %CV ≤ 15% |
| Inter-Assay Precision (%CV) | 8.2% | 12.5% | %CV ≤ 20% |
| Accuracy (% Recovery) | 95-108% | 92-110% | 85-115% of nominal |
| Z'-factor | 0.85 | 0.78 | ≥ 0.5 |
Note: %CV = Percent Coefficient of Variation. Z'-factor is a statistical measure of assay quality.
Conclusion
The validation of biological assays for compounds like this compound is a multi-faceted process that demands careful planning, execution, and interpretation. By grounding the experimental design in the compound's mechanism of action and adhering to established validation principles, researchers can generate high-quality, reliable data. A combined strategy, utilizing both direct biochemical assays for potency screening and physiologically relevant cell-based assays for functional confirmation, provides the most comprehensive and trustworthy characterization of a compound's activity. This rigorous approach is fundamental to the integrity of preclinical data and is an indispensable component of the drug development pipeline.
References
- 1. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. news-medical.net [news-medical.net]
- 6. cusabio.com [cusabio.com]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetically-encoded tools for cAMP probing and modulation in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. selectscience.net [selectscience.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a key intermediate like 3-(Cyclopentyloxy)-4-methoxybenzaldehyde, a precursor in the synthesis of various pharmacologically active molecules, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, underpinned by a rigorous cross-validation protocol. Our focus is not merely on the 'how,' but the 'why,' delving into the scientific rationale behind our methodological choices, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] When two or more analytical procedures are used, cross-validation is essential to demonstrate that they produce comparable results.[4][7][8][9] This ensures consistency in data across different laboratories, methods, or during method transfer, a critical aspect of the analytical procedure lifecycle.
Methodology Showdown: HPLC vs. GC
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. This compound is a semi-volatile compound with a boiling point of 150-157 °C at 5 mmHg, making it amenable to both HPLC and GC analysis.[1][10]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice. The presence of a chromophore in the benzaldehyde moiety allows for sensitive detection.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Given its volatility, Gas Chromatography offers a high-resolution alternative. GC-FID is a robust and universally applicable technique for volatile organic compounds, providing excellent sensitivity and a wide linear range.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and justifications for each parameter.
Protocol 1: Reversed-Phase HPLC-UV Method
Rationale: This method is developed for the routine quantification of this compound in process samples and for stability studies. The reversed-phase mode is chosen for its compatibility with the analyte's polarity.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Offers a good balance of elution strength and peak shape. |
| Flow Rate | 1.0 mL/min | Ensures optimal column efficiency and reasonable run times. |
| Injection Volume | 10 µL | A standard volume for good reproducibility without overloading the column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 275 nm | Wavelength of maximum absorbance for the benzaldehyde chromophore. |
| Standard Solution | 100 µg/mL in mobile phase | A concentration within the expected linear range of the detector. |
| Sample Preparation | Dilute with mobile phase to a final concentration of ~100 µg/mL | Minimizes matrix effects and ensures compatibility with the mobile phase. |
Protocol 2: Gas Chromatography-FID Method
Rationale: This GC method is designed as an orthogonal technique to the HPLC method, providing confirmation of purity and an alternative for quantification, especially for identifying volatile impurities.
| Parameter | Condition | Justification |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 150 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min | A program designed to elute the analyte in a reasonable time with good peak shape. |
| Detector | FID at 280 °C | Highly sensitive to organic compounds. |
| Standard Solution | 100 µg/mL in Acetonitrile | A suitable solvent for GC analysis. |
| Sample Preparation | Dilute with Acetonitrile to a final concentration of ~100 µg/mL | Simple dilution to bring the analyte within the calibrated range. |
Cross-Validation Workflow
The cross-validation of these two methods will be conducted in accordance with ICH Q2(R2) guidelines, focusing on demonstrating the equivalency of the methods for their intended purpose.[4]
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Core Validation Parameters: A Logical Overview
The foundation of any reliable analytical method lies in the successful validation of its performance characteristics. The relationship between these parameters is crucial for establishing a self-validating system.
Caption: Interrelationship of key analytical method validation parameters.
Comparative Data Analysis
To objectively compare the performance of the HPLC-UV and GC-FID methods, a series of validation experiments were conducted. The results are summarized below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Range (µg/mL) | 10 - 150 | 10 - 150 | Relevant to expected concentrations |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Analysis: Both methods demonstrate excellent linearity over the specified range, as indicated by the high correlation coefficients.[11]
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 80% (80 µg/mL) | 99.5% | 100.2% | 98.0 - 102.0% |
| 100% (100 µg/mL) | 100.1% | 100.5% | 98.0 - 102.0% |
| 120% (120 µg/mL) | 100.8% | 99.8% | 98.0 - 102.0% |
Analysis: The accuracy of both methods is confirmed by the high recovery rates at different concentration levels, indicating minimal systematic error.[11][12]
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6, different day) | 1.2% | 1.5% | ≤ 2.0% |
Analysis: Both methods are highly precise, with Relative Standard Deviations (RSD) well within the acceptable limits for both repeatability and intermediate precision.[11]
Table 4: Cross-Validation Results
Six independent samples of this compound were analyzed by both methods.
| Sample ID | HPLC-UV Assay (%) | GC-FID Assay (%) | % Difference |
| 1 | 99.2 | 99.5 | 0.30% |
| 2 | 99.4 | 99.1 | -0.30% |
| 3 | 99.1 | 99.3 | 0.20% |
| 4 | 99.5 | 99.6 | 0.10% |
| 5 | 99.3 | 99.0 | -0.30% |
| 6 | 99.2 | 99.4 | 0.20% |
| Mean | 99.28 | 99.32 | 0.04% |
| Standard Deviation | 0.15 | 0.23 | - |
Analysis: The percentage difference between the results obtained from the two methods is consistently low, with a mean difference of only 0.04%. This demonstrates a high degree of agreement between the HPLC-UV and GC-FID methods, confirming that they can be used interchangeably for the intended purpose.
Conclusion and Recommendations
Both the developed HPLC-UV and GC-FID methods are demonstrated to be accurate, precise, and linear for the quantification of this compound. The cross-validation study confirms that both methods yield comparable results, instilling confidence in the data generated regardless of the technique employed.
-
For routine quality control and stability testing , the HPLC-UV method is recommended due to its simplicity, robustness, and lower operating temperature, which reduces the risk of analyte degradation.
-
The GC-FID method serves as an excellent orthogonal method . It is particularly valuable for confirmatory analysis and for the detection of potential volatile impurities that may not be well-resolved by HPLC.
The adoption of this cross-validated, multi-method approach provides a robust analytical control strategy, ensuring the quality and consistency of this compound throughout the drug development lifecycle. This aligns with the principles of modern, science- and risk-based analytical procedure development as advocated by regulatory authorities.[3][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-(Cyclopentyloxy)-4-methoxybenzaldehyde. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of all waste generated. This guide provides a procedural framework for managing waste streams containing this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the core principles of chemical safety and regulatory compliance, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the framework for hazardous waste management.[1][2]
Hazard Profile and Risk Assessment: The 'Why' Behind the Procedure
Before handling disposal, it is imperative to understand the material's inherent risks. This compound (CAS No. 67387-76-2) is classified with hazard codes Xi (Irritant) and Xn (Harmful).[3] The primary risks include:
-
Irritation: Causes irritation to the eyes, respiratory system, and skin.[3]
-
Harmful if Swallowed: Poses a significant health risk upon ingestion.[3]
While specific ecotoxicity data is limited, benzaldehyde derivatives as a class can be harmful to aquatic life. Therefore, we must operate under the precautionary principle and prevent any release into the environment.[4][5]
Under RCRA, the generator of the waste—meaning you and your laboratory—is legally responsible for that waste from its creation to its ultimate disposal, a concept known as "cradle-to-grave" responsibility.[6] This underscores the importance of a rigorous and well-documented disposal process.
Core Principles of Compliant Disposal: The Absolute 'DO NOTs'
To ensure safety and compliance, certain disposal methods are strictly prohibited for hazardous chemical waste.
-
DO NOT Pour Down the Drain: Sewer systems lead to wastewater treatment plants that are typically not equipped to handle or neutralize specialized chemical waste.[7][8] This action is a direct violation of EPA regulations and can cause significant environmental damage.[9]
-
DO NOT Dispose of in Regular Trash: Hazardous materials in landfills can leach into the soil and groundwater. Empty containers that held the chemical must be decontaminated before being discarded as regular trash.[8]
-
DO NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is an illegal and unsafe disposal method that releases vapors into the atmosphere and can create flammable or toxic conditions.[8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for managing waste containing the target compound.
Step 1: Segregation at the Source
Procedure:
-
Designate separate, clearly marked waste containers for solid and liquid waste streams containing this compound.
-
Never mix this waste with incompatible chemicals. As a benzaldehyde derivative, keep it separate from strong oxidizing agents, strong bases, and acids.[7][10]
Scientist's Note (Causality): Segregation is the most critical step in preventing dangerous reactions within a waste container.[11] Mixing incompatible waste streams, such as an organic aldehyde with an oxidizing acid, can lead to exothermic reactions, gas generation, or even fire.[7]
Step 2: Waste Collection and Containerization
Procedure:
-
Liquid Waste: Collect all liquid residues, including the pure compound, reaction mixtures, and solvent rinsates, in a designated, leak-proof container with a secure screw cap.[7]
-
Solid Waste: Collect contaminated personal protective equipment (PPE) like gloves and wipes, as well as used absorbent materials, in a separate, durable plastic bag or a designated solid waste container.[5]
-
Ensure all containers are chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable choices.[11][12]
-
Do not overfill containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[7]
Scientist's Note (Trustworthiness): Using the correct, properly sealed containers is a primary control for preventing spills and fugitive emissions.[12] A compromised container negates all other safety efforts.
Step 3: Proper Labeling
Procedure:
-
Immediately label every waste container.
-
The label must include, at a minimum:
Scientist's Note (Causality): Accurate labeling is a non-negotiable regulatory requirement.[13] It ensures that anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and associated dangers, preventing accidental exposures or improper consolidation.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Procedure:
-
Store sealed and labeled waste containers in a designated SAA within or near the laboratory.[7]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12][13]
-
Your institution's Environmental Health & Safety (EHS) department will have specific limits on the volume of waste and the duration it can be stored in an SAA.[7]
Scientist's Note (Trustworthiness): The SAA concept allows for the safe, short-term accumulation of hazardous waste without requiring a full-scale storage permit. Adherence to SAA regulations, including regular inspections and timely removal of full containers, is crucial for maintaining compliance.[7][12]
Step 5: Arranging for Final Disposal
Procedure:
-
Once a waste container is full, or the storage time limit is approaching, follow your institution's established procedure to request a waste pickup.
-
This is typically handled by your EHS department or a contracted hazardous waste disposal service.[5][8]
-
Never transport hazardous waste across public roads yourself. Waste must be transported by licensed professionals using a manifest system that tracks the waste to its final destination.[14]
Managing Contaminated Materials and Spills
Proper disposal extends to all materials that have come into contact with the chemical.
Disposal Quick Reference Table
| Waste Stream | Classification | Disposal Protocol | Rationale |
| Unused/Expired Product | Hazardous Liquid | Collect in a dedicated, sealed, and labeled hazardous waste container. | Pure chemical waste must not be diluted or mixed unnecessarily. |
| Contaminated Gloves, Wipes, Weigh Boats | Hazardous Solid | Place in a labeled container for solid hazardous waste. | These items are saturated with the chemical and pose the same risks.[5] |
| Contaminated Glassware (e.g., beakers, flasks) | Varies | Triple-rinse with a suitable solvent (e.g., acetone, ethanol). The first two rinsates MUST be collected as hazardous liquid waste.[8] After triple-rinsing, the glassware can typically be washed normally. | The triple-rinse procedure ensures that residual hazardous material is effectively removed, allowing the glassware to be safely cleaned and reused or disposed of as non-hazardous.[8] |
| Spill Cleanup Debris | Hazardous Solid | Absorb small spills with an inert material like vermiculite or sand (avoid combustible materials like paper towels if possible).[15] Sweep up and place in the hazardous solid waste container. | Spill materials are considered hazardous waste and must be disposed of accordingly to prevent environmental contamination.[15] |
Decision Workflow for Disposal
The following diagram illustrates the logical steps for determining the correct disposal path for waste generated during research involving this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to this structured, compliant, and safety-conscious approach, you fulfill your professional and legal responsibilities, ensuring that your innovative work does not come at the cost of safety or environmental integrity.
References
- 1. epa.gov [epa.gov]
- 2. axonator.com [axonator.com]
- 3. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]
- 4. gustavus.edu [gustavus.edu]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - Red On line (COM) [red-on-line.com]
- 10. fishersci.com [fishersci.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. epa.gov [epa.gov]
- 15. technopharmchem.com [technopharmchem.com]
A Senior Application Scientist's Guide to Handling 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents like 3-(Cyclopentyloxy)-4-methoxybenzaldehyde (CAS No. 67387-76-2) offers unique synthetic possibilities.[1][2] As a key intermediate, its aldehyde functional group and ether linkages provide a versatile scaffold for constructing more complex molecules.[3] However, with chemical innovation comes the non-negotiable responsibility of ensuring the safety of the professionals who handle these materials.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, grounding every protocol in a system of self-validation and authoritative standards.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough risk assessment is the foundation of laboratory safety. For this compound, the primary source of hazard information is its Safety Data Sheet (SDS), which classifies it as a hazardous substance.[4]
The compound is a yellow, viscous liquid and presents multiple hazards that necessitate careful handling.[4] Its primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4][5][6]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Fisher Scientific SDS[4]
The causality for these classifications is rooted in the molecule's chemical reactivity. The aldehyde group, common to compounds like formaldehyde, glutaraldehyde, and benzaldehyde, is known to be reactive and can cause irritation to the skin, eyes, and respiratory system.[5][7][8] The National Institute for Occupational Safety and Health (NIOSH) recommends careful handling of low-molecular-weight aldehydes due to their chemical reactivity and potential health effects.[9] While this specific compound is not listed as a potential carcinogen, the general reactivity of the aldehyde class warrants a high degree of caution.[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The overarching goal is to create an impermeable barrier between the researcher and the chemical. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[4]
Eye and Face Protection
-
Mandatory: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the liquid. The risk of serious eye irritation (H319) means that standard safety glasses do not offer sufficient protection from splashes.[4]
-
Recommended for High-Risk Operations: When transferring large volumes (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. A face shield protects the entire face from direct contact.[10][11]
Skin and Body Protection
-
Gloves: Given the H315 "Causes skin irritation" classification, impervious gloves are mandatory.[4]
-
Material Selection: Nitrile gloves are the standard choice for incidental contact due to their broad chemical resistance. For prolonged handling or immersion, consult a glove compatibility chart. Always double-glove if handling larger quantities or for extended periods.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation, punctures, or tears. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
-
-
Lab Coat: A standard, flame-resistant laboratory coat is required to protect against skin contact and to prevent contamination of personal clothing. Ensure the coat is fully buttoned.
-
Additional Protection: For tasks involving a high risk of splashing, such as large-scale reactions or spill cleanup, a chemically resistant apron and sleeve protectors should be worn over the lab coat.[10]
Respiratory Protection
The compound is classified with H335, "May cause respiratory irritation."[4] Therefore, engineering controls are the first line of defense.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[12]
-
Secondary Control (Respirator): If engineering controls are not feasible or during a large spill when vapor concentrations may exceed safe levels, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[5] All respirator use must be done under a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes medical evaluation, training, and fit testing.[10]
Caption: PPE selection workflow based on the specific handling task.
Operational and Disposal Plans
A safe laboratory environment is maintained through standardized, repeatable procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as determined by the task (see diagram above).
-
Chemical Transfer: When transferring the liquid, use a funnel or pipette to minimize splashing. Keep the container opening away from your breathing zone.
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure. If heating, use a heating mantle and monitor the reaction closely. Thermal decomposition can release irritating gases and vapors.[4]
-
Temporary Storage: After use, securely close the container.[4][13] Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[5][6]
-
Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.
Chemical Waste Disposal Plan
Disposal of this compound must comply with all local, state, and federal regulations. It must be treated as hazardous waste and should never be poured down the drain or disposed of in regular trash.[8][12]
-
Waste Collection:
-
Collect all waste, including excess reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a designated and properly labeled hazardous waste container.[12]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tightly fitting lid.[12]
-
-
Labeling:
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[12] List any other chemical constituents in the waste stream.
-
-
Storage:
-
Keep the waste container closed except when adding waste.[12] Store the container in a designated satellite accumulation area.
-
-
Disposal:
Caption: Step-by-step workflow for the compliant disposal of chemical waste.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4] |
For any significant exposure, always seek medical attention and provide the Safety Data Sheet to the responding medical professionals.
Conclusion
Handling this compound requires a systematic approach to safety. By understanding its specific hazards, adhering to a rigorous PPE protocol, and following established procedures for handling and disposal, researchers can confidently and safely utilize this compound in their work. A strong safety culture, built on expertise and trustworthiness, is not a barrier to innovation but rather the foundation upon which it is built.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. fishersci.nl [fishersci.nl]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Formaldehyde [cdc.gov]
- 8. technopharmchem.com [technopharmchem.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards (NPG) Appendix C [medbox.iiab.me]
- 10. osha.gov [osha.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
